Technical Documentation Center

7-Bromo-2,4-dichloro-8-methylquinazoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Bromo-2,4-dichloro-8-methylquinazoline

Core Science & Biosynthesis

Foundational

7-Bromo-2,4-dichloro-8-methylquinazoline: A Comprehensive Technical Guide on Physical Properties, Reactivity, and Synthetic Methodologies

Executive Summary In modern medicinal chemistry and drug development, the quinazoline scaffold is a privileged structure frequently utilized in the design of kinase inhibitors, antimalarials, and targeted oncological the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and drug development, the quinazoline scaffold is a privileged structure frequently utilized in the design of kinase inhibitors, antimalarials, and targeted oncological therapies[1]. 7-Bromo-2,4-dichloro-8-methylquinazoline (CAS: 1388056-03-8) is a highly specialized, multi-halogenated heterocyclic building block[2]. Its value lies in its orthogonal reactivity: it possesses two differentiated electrophilic sites for Nucleophilic Aromatic Substitution (SNAr) at the C2 and C4 positions, and a sterically modulated cross-coupling handle at the C7 position.

This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols designed to exploit its structural features with high regioselectivity.

Molecular Identity & Physicochemical Properties

Understanding the fundamental physical and chemical properties of this building block is critical for predicting its behavior in complex synthetic workflows. The presence of three distinct halogens (two chlorines, one bromine) yields a unique isotopic signature, which is highly advantageous for mass spectrometry-based reaction monitoring.

Table 1: Quantitative Data & Molecular Specifications
PropertySpecification
Chemical Name 7-Bromo-2,4-dichloro-8-methylquinazoline
CAS Registry Number 1388056-03-8[2]
Molecular Formula C9H5BrCl2N2[2]
Molecular Weight 291.96 g/mol [2]
Appearance Off-white to light yellow solid
Solubility Profile Soluble in DMF, DMSO, THF, DCM; Insoluble in H2O
Electrophilic Sites (SNAr) C4 (Primary), C2 (Secondary)
Cross-Coupling Site C7 (Pd-Catalyzed Oxidative Addition)
Steric Modulator C8 (Methyl group)

Mechanistic Reactivity Profile

The synthetic utility of 7-bromo-2,4-dichloro-8-methylquinazoline is dictated by the electronic distribution across the fused pyrimidine-benzene ring system.

  • C4 vs. C2 Electrophilicity: Density Functional Theory (DFT) calculations on 2,4-dichloroquinazolines reveal that the carbon atom at the C4 position possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to the C2 position[3]. Consequently, SNAr reactions with nucleophiles (such as primary or secondary amines) occur with high regioselectivity at C4 due to a lower activation energy barrier[3].

  • C7 Cross-Coupling & C8 Steric Shielding: The bromine atom at C7 serves as an orthogonal handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, the adjacent C8-methyl group exerts significant steric shielding. This structural feature necessitates the use of specialized, bulky phosphine ligands (like XPhos or dppf) to force the palladium center into a geometry that facilitates efficient oxidative addition and reductive elimination.

Reactivity Core 7-Bromo-2,4-dichloro- 8-methylquinazoline C4 C4 (Cl): Fast SNAr High LUMO Coefficient Core->C4 Primary Electrophile C2 C2 (Cl): Slow SNAr Requires Heating Core->C2 Secondary Electrophile C7 C7 (Br): Cross-Coupling Sterically Hindered Core->C7 Orthogonal Handle C8 C8 (Methyl): Steric Shield Modulates C7 Reactivity Core->C8 Structural Modulator

Fig 1. Reactivity map of 7-bromo-2,4-dichloro-8-methylquinazoline highlighting reactive sites.

Experimental Workflows & Self-Validating Protocols

To fully leverage the orthogonal reactivity of this scaffold, sequential functionalization must be executed with strict control over temperature and equivalents. The following protocols are designed as self-validating systems, ensuring that empirical feedback (via LC-MS isotopic shifts) confirms mechanistic success at each step.

Workflow SM Starting Material (C4-Cl, C2-Cl, C7-Br) SNAr 1. Regioselective SNAr (0°C, THF, Amine) SM->SNAr Suzuki 2. Suzuki Coupling (90°C, Pd-cat, Boronic Acid) SNAr->Suzuki Product Multi-Functionalized Target Compound Suzuki->Product

Fig 2. Sequential functionalization workflow exploiting orthogonal reactivity of the scaffold.

Protocol 1: Regioselective SNAr Amination at the C4 Position

Objective: Selectively substitute the C4-chlorine while preserving the C2-chlorine and C7-bromine.

Reagents:

  • 7-Bromo-2,4-dichloro-8-methylquinazoline (1.0 eq)

  • Aliphatic or Aromatic Primary Amine (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF) (0.1 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the quinazoline core in anhydrous THF under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

  • Base Addition: Add DIPEA dropwise. Causality: DIPEA is selected as a non-nucleophilic base to scavenge the HCl byproduct without competing with the primary amine nucleophile, preventing the formation of 2-chloro-4(3H)-quinazolinone via competitive hydrolysis[4].

  • Nucleophile Addition: Slowly add the primary amine dropwise over 15 minutes.

  • Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to slowly warm to room temperature. Causality: The reaction is strictly maintained at 0 °C initially to exploit the activation energy delta between the C4 and C2 positions, preventing over-reaction to the 2,4-diaminated side product[4].

  • Workup: Quench with saturated aqueous NaHCO3, extract with Ethyl Acetate (3x), dry over anhydrous Na2SO4, and concentrate in vacuo.

Self-Validating Checkpoint: Analyze the crude mixture via LC-MS. The starting material (m/z ~291.9) exhibits a distinct Cl2Br isotopic cluster. Successful mono-amination at C4 will yield a mass shift corresponding to the amine addition minus one chlorine (M - 35.5 + Amine), and the isotopic pattern will transition to a Cl1Br cluster. This inherent isotopic shift self-validates the displacement of a single chlorine atom.

Protocol 2: Sterically Demanding Suzuki-Miyaura Coupling at C7

Objective: Perform a SNAr-independent carbon-carbon bond formation at the sterically hindered C7 position.

Reagents:

  • C4-Aminated Quinazoline Intermediate (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl2 (0.05 eq)

  • K2CO3 (3.0 eq)

  • 1,4-Dioxane / H2O (4:1 v/v) (0.1 M)

Step-by-Step Methodology:

  • Preparation: Combine the quinazoline intermediate, aryl boronic acid, and K2CO3 in a Schlenk flask.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H2O mixture. Perform three freeze-pump-thaw cycles. Causality: A biphasic system is employed to ensure the solubility of both the hydrophobic quinazoline and the inorganic base, facilitating transmetalation. Degassing is critical to prevent the oxidation of the active Pd(0) species.

  • Catalyst Addition: Backfill with nitrogen and add Pd(dppf)Cl2. Causality: The C8-methyl group exerts severe steric shielding over the adjacent C7-bromine. Pd(dppf)Cl2 is selected because the dppf ligand provides a large bite angle, which forces the palladium center into a geometry that accelerates reductive elimination, overcoming the steric bulk.

  • Reaction: Heat the mixture to 90 °C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract the filtrate with Dichloromethane.

Self-Validating Checkpoint: LC-MS analysis of the organic layer will confirm the target mass. Critically, the product mass will lack the characteristic 1:1 (M, M+2) bromine isotopic doublet, self-validating the successful oxidative addition and cross-coupling at the C7 position.

Sources

Exploratory

CAS registry number and safety data sheet (SDS) for 7-Bromo-2,4-dichloro-8-methylquinazoline

As a Senior Application Scientist, navigating the complexities of highly functionalized heterocyclic building blocks requires a deep understanding of both their chemical reactivity and their safety profiles. This guide p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the complexities of highly functionalized heterocyclic building blocks requires a deep understanding of both their chemical reactivity and their safety profiles. This guide provides an in-depth analysis of 7-Bromo-2,4-dichloro-8-methylquinazoline (CAS 1388056-03-8) , a critical intermediate utilized in the synthesis of kinase inhibitors, antileishmanial agents, and novel antimalarials.

By deconstructing its physiochemical properties, safety data sheet (SDS) hazards, and synthetic methodologies, this whitepaper establishes a field-proven framework for researchers to safely and effectively utilize this compound in drug development workflows.

Chemical Identification & Physiochemical Properties

7-Bromo-2,4-dichloro-8-methylquinazoline is a highly electrophilic, multi-halogenated heterocycle. Its value in medicinal chemistry stems from the differential reactivity of its functional groups, which allows for precise, sequential modifications.

Table 1: Quantitative Chemical Identification & Properties

PropertySpecification
Chemical Name 7-Bromo-2,4-dichloro-8-methylquinazoline
CAS Registry Number 1388056-03-8 1
Molecular Formula C9H5BrCl2N2
Molecular Weight 291.96 g/mol 1
MDL Number MFCD22561863
Typical Purity ≥95% to 98%
Appearance Solid (typically off-white to pale yellow powder)

Safety Data Sheet (SDS) & Mechanistic Hazard Mitigation

According to standard SDS classifications, CAS 1388056-03-8 is categorized primarily as an irritant, carrying specific hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) 2.

The Causality of the Hazard

The hazards associated with this compound are not arbitrary; they are a direct consequence of its molecular structure. The 2,4-dichloroquinazoline core is exceptionally electrophilic. The C4-chlorine bond is highly labile and susceptible to rapid nucleophilic attack by ambient moisture (H₂O) or biological nucleophiles (amines and thiols in human tissue). Upon contact with mucous membranes or skin moisture, the compound undergoes rapid hydrolysis, liberating hydrochloric acid (HCl) . This localized generation of strong acid is the primary mechanistic driver of the severe tissue irritation and respiratory distress (H335) associated with inhalation.

Self-Validating Handling Protocol

To ensure trust and safety in the laboratory, handling this compound requires a self-validating procedural loop:

  • Environmental Control : Conduct all transfers within a certified chemical fume hood or an inert-atmosphere glovebox.

    • Validation Step: Verify the fume hood face velocity is ≥100 fpm before opening the container. If white fumes (HCl gas) are observed upon opening the vial, atmospheric moisture has compromised the sample. Immediately seal and purge with argon.

  • Moisture Exclusion : Store the compound at 2-8°C in a tightly sealed container, heavily desiccated. Allow the container to reach room temperature in a desiccator before opening to prevent condensation on the cold powder.

  • PPE Verification : Don chemically resistant nitrile gloves (double-gloving is strongly recommended), splash goggles, and a lab coat.

    • Validation Step: Inspect gloves for micro-tears before handling. The highly electrophilic nature of the compound will cause immediate, noticeable skin irritation upon micro-exposure.

Safety H Hazard: H315, H319, H335 (Irritant/Harmful) E1 Fume Hood (Engineering Control) H->E1 E2 Glovebox / Inert Gas (Moisture Sensitivity) H->E2 P1 Nitrile Gloves & Goggles (PPE) E1->P1 E2->P1 S Safe Handling & Protocol Execution P1->S

Caption: Safety data sheet (SDS) hazard mitigation and handling workflow.

Synthesis Methodology & Chemical Causality

The synthesis of 2,4-dichloroquinazolines typically proceeds via the cyclization of an anthranilic acid derivative with urea, followed by aggressive chlorination [[3]](). The conversion of the intermediate quinazoline-2,4-diol to the target 7-Bromo-2,4-dichloro-8-methylquinazoline requires specific reagents to drive the equilibrium forward.

Step-by-Step Synthesis Protocol
  • Reaction Setup : Charge a dry, argon-purged round-bottom flask with 7-bromo-8-methylquinazoline-2,4-diol (1.0 eq).

    • Validation: Ensure the flask is completely devoid of moisture; residual water will violently react with the chlorinating agent, quenching the reaction and drastically reducing yield.

  • Reagent Addition : Cool the flask to 0°C. Slowly add Phosphorus Oxychloride (POCl₃) (10.0 eq), followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.0 eq) 4.

    • Causality: POCl₃ serves a dual purpose as both the solvent and the primary chlorinating reagent. It converts the tautomeric hydroxyl groups of the quinazoline-2,4-diol into highly reactive phosphorodichloridate leaving groups, which are subsequently displaced by chloride ions. DIPEA acts as a critical acid scavenger. Without DIPEA to neutralize the generated HCl, the quinazoline nitrogen atoms would become protonated, severely deactivating the aromatic system toward nucleophilic substitution.

  • Heating & Monitoring : Attach a reflux condenser and heat the mixture to 90–110°C for 6–24 hours.

    • Validation: Monitor reaction progress via LCMS. The disappearance of the diol mass and the appearance of the dichloro mass (M+H ≈ 291.96) validates the completion of the chlorination.

  • Quenching & Extraction : Cool the reaction to room temperature and carefully concentrate the mixture under reduced pressure to remove the vast majority of excess POCl₃. Slowly pour the resulting residue onto crushed ice.

    • Causality: Removing excess POCl₃ prior to the aqueous quench prevents a violent, uncontrollable exothermic hydrolysis, which would thermally degrade the moisture-sensitive 2,4-dichloroquinazoline product.

  • Isolation : Extract the aqueous layer with dichloromethane (DCM). Wash the organic layer with cold brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude product.

Application in Drug Development: Regioselective SNAr

In medicinal chemistry, the utility of CAS 1388056-03-8 lies in the highly predictable, regioselective reactivity of its functional groups 3.

The C4 position is significantly more electrophilic than the C2 position due to the synergistic electron-withdrawing effects of the adjacent N1 and N3 nitrogen atoms. This electronic disparity allows researchers to perform sequential Nucleophilic Aromatic Substitution (SNAr) reactions:

  • C4 Substitution (Kinetic Control) : A primary or secondary amine is introduced at room temperature. The high electrophilicity at C4 ensures exclusive substitution at this position, yielding a 4-amino-2-chloroquinazoline intermediate.

  • C2 Substitution (Thermodynamic Control) : A second amine is subsequently introduced. Because the C2 position is less reactive—and further deactivated by the electron-donating amine now present at C4—this second SNAr requires elevated temperatures (e.g., 90–120°C) and often transition-metal catalysis or stronger bases 4.

Furthermore, the bromine atom at the C7 position serves as a versatile, orthogonal handle for late-stage transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings), enabling extensive structural diversification of the drug scaffold.

G A 2-Amino-4-bromo-3-methylbenzoic acid (Starting Material) B Urea / 180°C (Cyclization) A->B C 7-Bromo-8-methylquinazoline-2,4-diol (Intermediate) B->C D POCl3 + DIPEA / 90°C (Chlorination) C->D E 7-Bromo-2,4-dichloro-8-methylquinazoline (CAS: 1388056-03-8) D->E F Amine 1 (C4-SNAr) Regioselective Substitution E->F G Amine 2 (C2-SNAr) High Temp Substitution F->G H N2,N4-Disubstituted Quinazoline (Drug Candidate) G->H

Caption: Workflow for the synthesis and sequential SNAr functionalization of CAS 1388056-03-8.

References

  • 7-Bromo-2,4-dichloro-8-methylquinazoline | CAS 1388056-03-8 . American Elements. 1

  • 1388056-03-8|7-Bromo-2,4-dichloro-8-methylquinazoline . BLDpharm. 2

  • Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents . Longdom Publishing. 4

  • Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines . ACS Publications. 3

Sources

Foundational

Advanced Structural Characterization and Crystallographic Profiling of 7-Bromo-2,4-dichloro-8-methylquinazoline

Executive Summary In modern medicinal chemistry and advanced materials science, polyhalogenated heterocycles serve as indispensable foundational scaffolds. 7-Bromo-2,4-dichloro-8-methylquinazoline (CAS: 1388056-03-8) is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and advanced materials science, polyhalogenated heterocycles serve as indispensable foundational scaffolds. 7-Bromo-2,4-dichloro-8-methylquinazoline (CAS: 1388056-03-8) is a highly specialized, orthogonally reactive building block. The strategic placement of three distinct halogens (two chlorines, one bromine) across a planar fused bicyclic system allows for highly regioselective functionalization. This technical whitepaper provides a comprehensive analysis of its molecular weight characteristics, structural mechanics, supramolecular crystallographic assembly, and the precise analytical methodologies required for its empirical characterization.

Physicochemical Profiling & Molecular Weight Analysis

Understanding the precise mass distribution of 7-Bromo-2,4-dichloro-8-methylquinazoline is critical for downstream liquid chromatography-mass spectrometry (LC-MS) validation during drug synthesis.

The compound possesses the chemical formula C₉H₅BrCl₂N₂ and a standard average molecular weight of 291.96 g/mol [1][2]. However, as an application scientist, one must look beyond the average mass. The presence of multiple poly-isotopic halogens (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) generates a highly diagnostic isotopic envelope.

Because bromine exists in a nearly 1:1 isotopic ratio and chlorine in a 3:1 ratio, the mass spectrum of this compound will not yield a single monolithic peak, but rather a distinct cluster (M, M+2, M+4, M+6). This signature is a self-validating metric; if a synthesized derivative lacks this specific isotopic spacing, the structural integrity of the halogenated core has been compromised during the reaction.

Table 1: Fundamental Physicochemical Properties
PropertyValueScientific Implication
Chemical Formula C₉H₅BrCl₂N₂Dictates the exact mass and isotopic distribution.
Average Molecular Weight 291.96 g/mol Standard stoichiometric calculation[1].
Monoisotopic Mass 289.901 DaPrimary peak (M) observed in high-resolution MS (using ⁷⁹Br, ³⁵Cl).
LogP (Predicted) ~3.8 - 4.2Highly lipophilic; requires non-polar or moderately polar solvents for crystallization.
Hydrogen Bond Donors 0Molecule acts strictly as a hydrogen bond acceptor (via N1, N3) or halogen bond donor.

Strategic Reactivity & Structural Mechanics

The architectural genius of 7-Bromo-2,4-dichloro-8-methylquinazoline lies in its programmed reactivity. The quinazoline core is highly electron-deficient, a property exacerbated by the electron-withdrawing nature of the halogens.

  • C4-Chlorine (Primary Electrophile): The C4 position is conjugated with both the N1 and N3 nitrogen atoms, making it the most electrophilic site on the ring. It readily undergoes nucleophilic aromatic substitution ( SN​Ar ) with primary amines or alkoxides at room temperature[3].

  • C2-Chlorine (Secondary Electrophile): The C2 position is less reactive. Functionalization here requires elevated temperatures and stronger nucleophiles, allowing for orthogonal, step-wise substitution[3].

  • C7-Bromine (Cross-Coupling Handle): The bromine atom provides a classical handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to extend the aromatic system[3].

  • C8-Methyl (Steric Gatekeeper): The methyl group at C8 is not merely decorative; it introduces severe steric hindrance adjacent to the C7-bromine. This steric clash dictates the torsion angles of any subsequent substituents attached at C7, forcing them out of the quinazoline plane and heavily influencing the ultimate crystal packing[4].

Reactivity Start 7-Bromo-2,4-dichloro- 8-methylquinazoline C4_Attack SNAr at C4 (Primary Nucleophile) Start->C4_Attack Step 1: High Electrophilicity (RT) C2_Attack SNAr at C2 (Secondary Nucleophile) C4_Attack->C2_Attack Step 2: Elevated Temp (80°C) C7_Coupling Pd-Catalyzed Coupling at C7 (Suzuki/Buchwald) C2_Attack->C7_Coupling Step 3: Transition Metal Catalysis Product Fully Functionalized Quinazoline Scaffold C7_Coupling->Product Final Drug Scaffold Assembly

Figure 1: Orthogonal functionalization pathway of the quinazoline scaffold.

Crystallographic Signatures & Supramolecular Assembly

While routine characterization relies on NMR and LC-MS, definitive 3D structural confirmation requires Single-Crystal X-Ray Diffraction (SCXRD). Based on extensive crystallographic data of homologous halogenated quinazolines, the supramolecular assembly of this compound is governed by three primary forces[5][6]:

  • π−π Stacking: The planar fused pyrimidine-benzene core naturally aligns in parallel displaced geometries. The interplanar distance is typically tightly constrained between 3.40 Å and 3.55 Å[7].

  • Halogen Bonding ( σ -Hole Interactions): Halogen atoms possess an anisotropic distribution of electron density, creating an electron-deficient region (the σ -hole) at the distal end of the C-X bond. In this molecule, the highly polarizable C7-Bromine acts as a strong halogen bond donor, typically interacting with the lone pairs of the quinazoline nitrogens (C-Br···N) or forming C-Cl···Cl contacts[4][8][9].

  • Space Group Prediction: Due to the lack of chiral centers and the asymmetric nature of the substitutions, this molecule overwhelmingly prefers to crystallize in centrosymmetric space groups, most notably the monoclinic P21​/c or triclinic P1ˉ [5][6].

Table 2: Predictive Crystallographic Parameters for Halogenated Quinazolines
ParameterExpected Range / AssignmentCausality / Rationale
Crystal System Monoclinic or TriclinicAsymmetric planar molecules optimize packing density in lower symmetry systems[6].
Space Group P21​/c or P1ˉ Centrosymmetric packing allows for optimal dipole cancellation.
Z (Molecules/Unit Cell) 4 (for P21​/c ) or 2 (for P1ˉ )Standard packing efficiency for standard asymmetric units.
π−π Centroid Distance 3.40 – 3.55 ÅDriven by the hydrophobic effect and dispersion forces of the aromatic core[7].
Halogen Bond Angle ( θ ) 150° – 180°The σ -hole is strictly located along the axis of the covalent C-X bond[4][5].

Methodology: Single-Crystal X-Ray Diffraction (SCXRD)

To empirically determine the crystal structure of 7-Bromo-2,4-dichloro-8-methylquinazoline, a self-validating, high-precision workflow must be executed. The protocol below explains the causality behind each experimental choice to ensure maximum data resolution.

Step-by-Step SCXRD Protocol

Step 1: Crystal Growth via Vapor Diffusion

  • Procedure: Dissolve 10 mg of the compound in a minimum volume of Dichloromethane (DCM) in a small inner vial. Place this vial inside a larger sealed chamber containing a non-solvent (e.g., Hexane or Pentane).

  • Causality: Vapor diffusion maintains a highly controlled, slow supersaturation gradient. Fast evaporation leads to rapid nucleation, resulting in twinned or microcrystalline powders useless for SCXRD. Slow diffusion yields defect-free, single-domain crystals.

Step 2: Cryo-Mounting and Data Collection

  • Procedure: Select a single crystal (approx. 0.2 x 0.15 x 0.1 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil, mount it on a MiTeGen loop, and immediately transfer it to the diffractometer under a cold nitrogen stream at 100 K .

  • Causality: Paratone oil acts as a cryoprotectant, preventing the formation of an ice lattice that would obscure the diffraction pattern. Collecting data at 100 K minimizes atomic thermal vibrations (anisotropic displacement parameters), which is absolutely critical for resolving the subtle electron density of the σ -holes on the bromine and chlorine atoms.

Step 3: Diffraction and Phase Solution

  • Procedure: Utilize Mo K α radiation ( λ = 0.71073 Å) or Cu K α radiation. Integrate the data using appropriate reduction software (e.g., APEX3 or CrysAlisPro), ensuring the internal agreement factor ( Rint​ ) is < 0.05. Solve the phase problem using Direct Methods (SHELXT).

  • Causality: Mo K α is preferred for heavily halogenated compounds to minimize X-ray absorption effects that can artificially distort bond lengths. A low Rint​ validates that the crystal is not twinned.

Step 4: Anisotropic Refinement

  • Procedure: Refine the structure using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms (C, N, Cl, Br).

  • Causality: Anisotropic refinement models the electron cloud as an ellipsoid rather than a sphere, accurately reflecting the directional bonding environment of the halogens and the quinazoline ring.

SCXRD Growth Crystal Growth (Vapor Diffusion) Mounting Cryo-Loop Mounting (Paratone Oil, 100K) Growth->Mounting Diffraction X-Ray Diffraction (Mo Kα, λ=0.71073 Å) Mounting->Diffraction Integration Data Reduction & Integration Diffraction->Integration Solution Structure Solution (Direct Methods/SHELXT) Integration->Solution Refinement Anisotropic Refinement (SHELXL) Solution->Refinement

Figure 2: Single-crystal X-ray diffraction (SCXRD) analytical workflow.

Conclusion

7-Bromo-2,4-dichloro-8-methylquinazoline (MW: 291.96 g/mol ) is a sophisticated molecular scaffold whose value lies in its programmable orthogonal reactivity. By understanding its physicochemical properties, predicting its supramolecular behavior driven by halogen bonding and π−π stacking, and applying rigorous SCXRD methodologies, researchers can effectively leverage this building block to construct complex, high-affinity pharmaceutical agents.

References

  • 7-Bromo-2,4-dichloro-8-methylquinazoline | CAS 1388056-03-8 . American Elements. Available at: [Link]

  • 7-Bromo-2,4-dichloro-8-methylquinazoline, 98% Purity . CalpacLab. Available at: [Link]

  • Intermolecular Interactions of Trichloromethyl Group in the Crystal State... Hirshfeld Surface Analysis of Chlorine Halogen Bonding . Crystal Growth & Design - ACS Publications. Available at:[Link]

  • Unique halogen–π association detected in single crystals of C–N atropisomeric... derivatives . Beilstein Journals. Available at: [Link]

  • Structural, Hirshfeld surface and three-dimensional interaction energy studies of... quinazolin-3-yl derivatives . PMC (NIH). Available at: [Link]

  • Intermolecular Halogen Bond Detected in Racemic and Optically Pure N-C Axially Chiral... Quinazoline Derivatives . PMC (NIH). Available at:[Link]

  • Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones . MDPI. Available at: [Link]

  • 2-Chloroquinazolin-4(3H)-one: Supporting information. Crystal structure . IUCr. Available at:[Link]

  • Structure-Based Optimization of Quinazolines as Cruzain and TbrCATL Inhibitors . Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

Sources

Exploratory

Solvation Dynamics and Handling Protocols for 7-Bromo-2,4-dichloro-8-methylquinazoline in Polar Aprotic Solvents

Executive Summary In modern medicinal chemistry, quinazoline derivatives serve as privileged scaffolds, particularly in the development of kinase inhibitors (e.g., EGFR inhibitors) and antimicrobial agents[1]. 7-Bromo-2,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, quinazoline derivatives serve as privileged scaffolds, particularly in the development of kinase inhibitors (e.g., EGFR inhibitors) and antimicrobial agents[1]. 7-Bromo-2,4-dichloro-8-methylquinazoline (CAS: 1388056-03-8) is a highly functionalized, electron-deficient heterocyclic building block. Its structural features—specifically the heavy halogen at C7, the steric bulk of the C8 methyl group, and the highly reactive dichloro moiety at C2 and C4—render it exceptionally lipophilic and practically insoluble in aqueous media.

To utilize this compound effectively in in vitro assays or as a synthetic intermediate for Nucleophilic Aromatic Substitution ( SN​Ar ), researchers must leverage polar aprotic solvents. This whitepaper provides an in-depth mechanistic analysis of its solubility profile in Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), alongside validated, self-validating experimental protocols to ensure structural integrity during solvation[2].

Physicochemical Profiling & Solvation Thermodynamics

Structural Impediments to Aqueous Solubility

The insolubility of 7-Bromo-2,4-dichloro-8-methylquinazoline in water is driven by three thermodynamic factors:

  • Lack of Hydrogen Bond Donors: The molecule contains nitrogen atoms (H-bond acceptors), but the strong electron-withdrawing effect of the halogens reduces their basicity, preventing effective hydration.

  • High Crystal Lattice Energy: The planar aromatic system encourages strong π−π stacking in the solid state, requiring significant energy to disrupt the crystal lattice.

  • Hydrophobicity: The bromo, chloro, and methyl groups significantly elevate the compound's partition coefficient (LogP), driving it out of polar protic networks.

The Role of Polar Aprotic Solvents (DMSO & DMF)

To dissolve this compound, a solvent must possess a high dipole moment to solvate the polarizable π -electron cloud and a high dielectric constant to separate transient intermolecular forces, all without providing nucleophilic protons[3].

  • DMSO: Features a highly polarized S=O bond (Dipole moment: 3.96 D). It acts as an excellent hydrogen bond acceptor and solvates the electron-deficient quinazoline ring efficiently.

  • DMF: Features a planar amide structure. While slightly less polar than DMSO, DMF is often preferred in synthetic scale-ups because it is easier to remove under reduced pressure and often provides superior solubility for highly halogenated quinazolines[4].

Comparative Solvent Properties
Physicochemical PropertyDimethyl Sulfoxide (DMSO)N,N-Dimethylformamide (DMF)Impact on Quinazoline Solvation
Chemical Formula (CH3​)2​SO (CH3​)2​NC(O)H N/A
Dielectric Constant ( ε ) 46.736.7High values disrupt π−π stacking.
Dipole Moment (D) 3.963.82Strong dipole-dipole interactions with the heterocycle.
Estimated Solubility Limit ~15 - 25 mg/mL~25 - 35 mg/mLDMF often outperforms DMSO for heavily halogenated scaffolds[5].
Hygroscopicity Very HighHighDictates the strict need for anhydrous handling.

Chemical Stability and Degradation Risks

The most critical factor when solvating 2,4-dichloroquinazolines is solvent purity . The C4 position of the quinazoline ring is highly electrophilic. If DMSO or DMF absorbs atmospheric moisture, the trace water acts as a nucleophile. Even at room temperature, water can attack the C4 position, displacing the chlorine atom and resulting in the formation of a 4-hydroxy (or quinazolinone) byproduct[6].

G Start 7-Bromo-2,4-dichloro- 8-methylquinazoline Anhydrous Anhydrous DMSO/DMF (<0.01% H2O) Start->Anhydrous Wet Hygroscopic Moisture (>0.1% H2O) Start->Wet Stable Stable Solvated Complex (Ready for SNAr) Anhydrous->Stable Degrade Nucleophilic Attack at C4 (Hydrolysis) Wet->Degrade Byproduct 4-Hydroxy-2-chloro Quinazoline Byproduct Degrade->Byproduct

Caption: Impact of solvent anhydrous integrity on the stability of 2,4-dichloroquinazoline derivatives.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating baseline HPLC-UV measurements, researchers can verify that dissolution has not triggered premature degradation[6].

Protocol A: Preparation of High-Fidelity Stock Solutions (10 mM)

Objective: Create a stable, degradation-free stock solution for biological assays or synthetic staging.

  • Environmental Control: Perform all steps inside a nitrogen or argon-purged glovebox or utilize standard Schlenk line techniques to minimize ambient moisture exposure.

  • Solvent Preparation: Utilize strictly anhydrous, HPLC-grade DMSO or DMF (stored over 3Å molecular sieves). Pierce the septum with a dry syringe; do not open the bottle to the air.

  • Weighing: Accurately weigh 2.92 mg of 7-Bromo-2,4-dichloro-8-methylquinazoline (MW: 291.96 g/mol ) into a pre-dried, amber glass vial. Causality: Amber glass prevents UV-induced radical degradation of the C-Br bond.

  • Solvation: Inject 1.0 mL of the anhydrous solvent into the vial.

  • Agitation: Vortex gently for 30 seconds. If particulates remain, sonicate in a room-temperature water bath for 1 to 2 minutes. Caution: Do not heat the solution above 30°C, as thermal energy accelerates hydrolysis if trace water is present.

  • Validation: Immediately analyze a 1 µL aliquot via LC-MS or HPLC-UV (254 nm) to confirm the presence of the parent mass and the absence of the 4-hydroxy degradation peak.

  • Storage: Aliquot into single-use vials, blanket with argon, seal tightly, and store at -20°C. Avoid freeze-thaw cycles[6].

Protocol B: Thermodynamic Solubility Determination

Objective: Accurately quantify the maximum solubility limit of the compound in a specific solvent system.

G A 1. Weigh Excess Solid (e.g., 50 mg) B 2. Add 1 mL Anhydrous Solvent (DMSO/DMF) A->B C 3. Isothermal Incubation (25°C, 24 hrs, 800 rpm) B->C D 4. Phase Separation (Ultracentrifugation) C->D E 5. Supernatant Extraction D->E F 6. HPLC-UV Quantification vs. Standard Curve E->F G 7. Calculate Thermodynamic Solubility (mg/mL) F->G

Caption: Workflow for determining the thermodynamic solubility of quinazoline derivatives.

  • Supersaturation Setup: Add an excess amount of the compound (~50 mg) to a 2 mL Eppendorf tube.

  • Solvent Addition: Add 1.0 mL of the target solvent (DMSO or DMF).

  • Equilibration: Place the tube in a thermomixer set to 25°C and agitate at 800 rpm for 24 hours. Causality: 24 hours ensures the system transitions from kinetic solubility to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet the undissolved solid.

  • Dilution & Quantification: Carefully extract 10 µL of the clear supernatant. Dilute this 1:100 in the mobile phase (e.g., Acetonitrile) to prevent precipitation in the HPLC column. Quantify the concentration against a pre-established calibration curve[6].

Downstream Formulation for Aqueous Assays

Because 7-Bromo-2,4-dichloro-8-methylquinazoline will crash out of solution if a DMSO stock is added directly to water, researchers must use co-solvents or surfactants for biological assays.

Recommended Strategy: To achieve a final aqueous concentration suitable for in vitro screening, dilute the DMSO/DMF stock into a transitional matrix. A proven formulation for poorly soluble quinazolines involves creating a microemulsion: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[2]. Always add the aqueous phase last and dropwise under constant vortexing to prevent localized supersaturation and precipitation.

References

  • Baluja, S., Ramavat, P., & Nandha, K. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech. Retrieved from:[Link]

  • Krajsovszky, G., et al. (2025). Synthesis of Novel Anion Recognition Molecules as Quinazoline Precursors. MDPI. Retrieved from:[Link]

Sources

Foundational

The Emergence of 7-Bromo-2,4-dichloro-8-methylquinazoline: A Keystone Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The quinazoline scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatile biological activities. Deriv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatile biological activities. Derivatives of this heterocyclic system have been successfully developed into a range of therapeutics, most notably as potent anticancer agents.[1][2] The Food and Drug Administration (FDA) has approved several quinazoline-based drugs, such as gefitinib and erlotinib, which function as tyrosine kinase inhibitors in the treatment of various cancers.[1] The strategic substitution on the quinazoline ring system allows for the fine-tuning of pharmacological properties, making it a privileged scaffold in drug discovery. This guide delves into the discovery, synthesis, and potential applications of a specific, highly functionalized derivative: 7-Bromo-2,4-dichloro-8-methylquinazoline. This molecule, with its unique substitution pattern, represents a valuable starting point for the development of novel therapeutic agents.

The Strategic Design of 7-Bromo-2,4-dichloro-8-methylquinazoline

The architecture of 7-Bromo-2,4-dichloro-8-methylquinazoline is a deliberate convergence of functionalities, each contributing to its potential as a drug discovery intermediate. The rationale behind this specific substitution pattern can be inferred from established structure-activity relationships (SAR) of quinazoline derivatives.

  • The 2,4-Dichloro Substitution: The presence of chlorine atoms at the 2 and 4 positions of the quinazoline ring is a critical feature. These positions are highly susceptible to nucleophilic substitution, with the 4-position being particularly reactive. This allows for the sequential and regioselective introduction of various pharmacophores, enabling the rapid generation of diverse compound libraries for biological screening.[3]

  • The 7-Bromo and 8-Methyl Groups: The bromine atom at the 7-position and the methyl group at the 8-position on the benzene ring portion of the quinazoline core play a crucial role in modulating the electronic and steric properties of the molecule. Halogen atoms like bromine can enhance binding affinity to target proteins through halogen bonding and can also improve metabolic stability. The 8-methyl group can provide a steric handle to influence binding selectivity and can also impact the overall lipophilicity of the molecule.

A Proposed Synthetic Pathway

A 2-Amino-3-methyl-4-bromobenzoic Acid C 7-Bromo-8-methylquinazoline-2,4(1H,3H)-dione A->C Cyclization B Urea B->C E 7-Bromo-2,4-dichloro-8-methylquinazoline C->E Chlorination D Phosphorus Oxychloride (POCl3) D->E

Caption: Proposed synthetic workflow for 7-Bromo-2,4-dichloro-8-methylquinazoline.

Step 1: Synthesis of 7-Bromo-8-methylquinazoline-2,4(1H,3H)-dione

The initial step involves the cyclization of a suitably substituted anthranilic acid, in this case, 2-amino-3-methyl-4-bromobenzoic acid, with a source of carbonyl groups, such as urea or potassium cyanate, to form the quinazoline-2,4-dione core. The synthesis of 8-methylquinazoline-2,4(1H,3H)-dione from 2-amino-3-methylbenzoic acid has been reported, providing a strong precedent for this approach.[4]

Experimental Protocol (Proposed):

  • A mixture of 2-amino-3-methyl-4-bromobenzoic acid (1.0 eq) and urea (3.0 eq) is heated at 180-190 °C for 4-6 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and treated with a hot aqueous solution of sodium hydroxide (10%).

  • The solution is filtered to remove any insoluble impurities.

  • The filtrate is cooled and acidified with concentrated hydrochloric acid to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried to afford 7-Bromo-8-methylquinazoline-2,4(1H,3H)-dione.

Step 2: Chlorination to 7-Bromo-2,4-dichloro-8-methylquinazoline

The conversion of the quinazoline-2,4-dione to the 2,4-dichloroquinazoline is a standard transformation in quinazoline chemistry, typically achieved by heating with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIPEA).[5][6]

Experimental Protocol (Proposed):

  • To a flask containing 7-Bromo-8-methylquinazoline-2,4(1H,3H)-dione (1.0 eq), an excess of phosphorus oxychloride (POCl₃, 5-10 eq) is added.

  • A catalytic amount of N,N-diisopropylethylamine (DIPEA) can be added to facilitate the reaction.

  • The mixture is heated to reflux (approximately 110 °C) for 4-8 hours, under an inert atmosphere.

  • The reaction is monitored by TLC until the starting material is consumed.

  • After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is cautiously poured onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed thoroughly with cold water, and dried under vacuum to yield 7-Bromo-2,4-dichloro-8-methylquinazoline.

Reactivity and Potential for Derivatization

The 2,4-dichloroquinazoline scaffold is a versatile intermediate for further chemical modifications. The chlorine atom at the 4-position is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the 2-position.[3] This differential reactivity allows for the selective introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, at the 4-position while leaving the 2-chloro group intact for subsequent transformations.

Start 7-Bromo-2,4-dichloro-8-methylquinazoline Intermediate 4-Substituted-2-chloro-7-bromo-8-methylquinazoline Start->Intermediate Selective Substitution at C4 Nuc1 Nucleophile 1 (e.g., R-NH2) Nuc1->Intermediate Product 2,4-Disubstituted-7-bromo-8-methylquinazoline Intermediate->Product Substitution at C2 Nuc2 Nucleophile 2 (e.g., R'-NH2) Nuc2->Product

Caption: Selective functionalization of the 7-Bromo-2,4-dichloro-8-methylquinazoline scaffold.

This stepwise functionalization is a powerful strategy for building molecular complexity and generating libraries of compounds for screening against various biological targets.

Potential Therapeutic Applications

Given the well-established role of quinazoline derivatives in oncology, the 7-Bromo-2,4-dichloro-8-methylquinazoline scaffold is a highly promising starting point for the discovery of novel anticancer agents.[7] The ability to readily introduce diverse substituents at the 2 and 4-positions allows for the exploration of interactions with the ATP-binding sites of various protein kinases, which are often implicated in cancer cell proliferation and survival.

Furthermore, the quinazoline core has been explored for a wide range of other therapeutic applications, including as anti-inflammatory, antimicrobial, and antiviral agents.[8][9] The unique substitution pattern of 7-Bromo-2,4-dichloro-8-methylquinazoline may lead to derivatives with novel mechanisms of action and improved therapeutic profiles in these and other disease areas.

Conclusion and Future Outlook

The 7-Bromo-2,4-dichloro-8-methylquinazoline scaffold, while not yet extensively described in the scientific literature, holds significant potential as a key building block in drug discovery. Its strategic design, featuring reactive handles for diversification and substituents that can favorably modulate pharmacological properties, makes it an attractive starting point for the synthesis of new chemical entities. The proposed synthetic route, based on established and reliable chemical transformations, provides a clear path for its preparation. As the quest for novel and more effective therapeutics continues, the exploration of underutilized scaffolds like 7-Bromo-2,4-dichloro-8-methylquinazoline will be crucial in expanding the chemical space for drug discovery and ultimately addressing unmet medical needs.

References

  • Current time information in Pasuruan, ID. The time at the location 'Pasuruan, ID' is 08:14 AM.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances.
  • Therapeutic Potential of Quinazoline Derivatives - ResearchG
  • Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential - Publish.
  • Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity | Journal of Medicinal Chemistry - ACS Public
  • Synthesis of 2,4-dichloroquinazoline 11. Reagents and conditions: (i)...
  • 2,4-Dichloroquinazoline synthesis - ChemicalBook.
  • CN101475537A - Preparation of 2,4-dichloroquinazoline - Google P
  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbon
  • The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols - Benchchem.
  • 7-bromo-2-chloro-4-methylquinoline - C10H7BrClN, density, melting point, boiling point, structural formula, synthesis.
  • A short review on synthetic strategies towards quinazoline based anticancer drugs - Arkivoc.
  • An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline - Benchchem.
  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC.
  • CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H)
  • Biological Activities of Recent Advances in Quinazoline - IntechOpen.
  • 7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline - MilliporeSigma.
  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules.
  • Novel Quinazolin-2,4-Dione Hybrid Molecules as Possible Inhibitors Against Malaria: Synthesis and in silico Molecular Docking Studies - Frontiers.
  • 7-bromo-2,4-dichloro-8-fluoro-6-iodo-quinazoline - Advanced ChemBlocks.
  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - MDPI.
  • 7-bromo-2,4-dichloro-6,8-difluoroquinazoline 2248318-27-4 wiki - Guidechem.

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis Protocol for 7-Bromo-2,4-dichloro-8-methylquinazoline

Executive Summary This application note details a robust, two-step synthetic workflow for the preparation of 7-bromo-2,4-dichloro-8-methylquinazoline. This compound serves as a critical dielectrophilic building block in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details a robust, two-step synthetic workflow for the preparation of 7-bromo-2,4-dichloro-8-methylquinazoline. This compound serves as a critical dielectrophilic building block in medicinal chemistry, frequently utilized to generate functionalized scaffolds for targeted therapeutics via sequential, regioselective nucleophilic aromatic substitution (SNAr) reactions[1]. The protocol covers the high-temperature cyclocondensation of 2-amino-4-bromo-3-methylbenzoic acid with urea, followed by the deoxychlorination of the resulting quinazolinedione intermediate using phosphorus oxychloride (POCl3).

Mechanistic Rationale & Pathway

The synthesis relies on a well-established two-step sequence:

  • Cyclocondensation: The starting material, 2-amino-4-bromo-3-methylbenzoic acid[2], undergoes a thermal reaction with urea. Urea acts as both an ammonia and a carbonyl equivalent. While some methodologies employ aqueous conditions[3], a solvent-free thermal melt is favored here. The high temperature drives the formation of the pyrimidine-2,4-dione ring via an initial ureido intermediate, which subsequently cyclizes. The physical expulsion of ammonia and water vapors at high temperatures pushes the equilibrium toward the desired product[4].

  • Deoxychlorination: The resulting 7-bromo-8-methylquinazoline-2,4(1H,3H)-dione is subjected to chlorination. POCl3 converts the tautomeric lactam/lactim hydroxyl groups to chlorides. The addition of a sterically hindered base, such as N,N-diisopropylethylamine (DIPEA), serves a dual purpose: it accelerates the reaction by facilitating the formation of a highly reactive Vilsmeier-Haack-type intermediate, and it acts as an acid scavenger. Neutralizing the generated hydrogen chloride prevents the protonation of the quinazoline nitrogens, which would otherwise deactivate the ring towards nucleophilic attack by the chloride ion.

SynthesisPathway SM 2-Amino-4-bromo- 3-methylbenzoic acid Int 7-Bromo-8-methylquinazoline- 2,4(1H,3H)-dione SM->Int Cyclocondensation Urea Urea (Melt, 180 °C) Urea->Int Prod 7-Bromo-2,4-dichloro- 8-methylquinazoline Int->Prod Deoxychlorination POCl3 POCl3, DIPEA (Reflux, 110 °C) POCl3->Prod

Fig 1. Two-step synthetic pathway for 7-Bromo-2,4-dichloro-8-methylquinazoline.

Quantitative Reagent Data

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
2-Amino-4-bromo-3-methylbenzoic acid230.061.010.0 gPrimary Starting Material
Urea60.065.013.0 gCarbonyl/Ammonia Source
Phosphorus Oxychloride (POCl3)153.33~10.030.0 mLChlorinating Agent & Solvent
N,N-Diisopropylethylamine (DIPEA)129.241.58.2 mLAcid Scavenger / Catalyst
Sodium Hydroxide (NaOH)40.00-As needed1M aq. solution (Purification)
Hydrochloric Acid (HCl)36.46-As needed2M aq. solution (Purification)

Step-by-Step Experimental Protocol

Step 1: Synthesis of 7-Bromo-8-methylquinazoline-2,4(1H,3H)-dione
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an open reflux condenser (to allow for the escape of evolved gases), combine 2-amino-4-bromo-3-methylbenzoic acid (10.0 g, 43.5 mmol) and urea (13.0 g, 217 mmol).

  • Thermal Melt: Heat the mixture in a sand bath or heating mantle to 180–190 °C. The mixture will initially melt and effervesce due to the release of NH3 and H2O.

  • Cyclization: Maintain the temperature for 3–4 hours. As the reaction progresses and the quinazolinedione forms, the melt will gradually solidify into a hard mass.

  • Workup: Cool the flask to approximately 100 °C. Carefully add 100 mL of hot water to break up the solid mass and stir vigorously. Filter the crude solid under vacuum and wash with copious amounts of warm water to remove unreacted urea.

  • Base-Acid Purification: Suspend the crude solid in 100 mL of 1M NaOH solution.

    • Validation Checkpoint 1: The desired dione will completely dissolve as its sodium salt. Any insoluble material at this stage represents unreacted organic impurities and should be filtered off.

  • Precipitation: Acidify the clear filtrate with 2M HCl until the pH reaches 2-3. The purified 7-bromo-8-methylquinazoline-2,4(1H,3H)-dione will precipitate as an off-white solid. Filter, wash with water, and dry in a vacuum oven at 60 °C overnight.

Step 2: Synthesis of 7-Bromo-2,4-dichloro-8-methylquinazoline

Caution: POCl3 is highly corrosive and reacts violently with water. Perform all operations in a well-ventilated fume hood.

  • Preparation: To a 250 mL two-neck round-bottom flask equipped with a reflux condenser and a drying tube, add the dried 7-bromo-8-methylquinazoline-2,4(1H,3H)-dione (8.0 g, 31.4 mmol).

  • Reagent Addition: Add POCl3 (30 mL) to the flask. The mixture will form a heterogeneous suspension.

  • Base Addition: Slowly add DIPEA (8.2 mL, 47.1 mmol) dropwise via a syringe. The addition is exothermic and must be controlled to prevent sudden boiling.

  • Reflux: Heat the reaction mixture to a gentle reflux (105–110 °C) for 6–8 hours.

    • Validation Checkpoint 2: The conversion of the opaque solid suspension to a homogeneous, dark solution is a macroscopic indicator of reaction progression.

  • Concentration: Once complete (verified by LC-MS), cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure to remove the majority of the excess POCl3. Ensure the vacuum system is protected by a cold trap and an acid scrubber.

  • Quenching: Carefully pour the concentrated viscous residue onto 200 g of crushed ice with vigorous stirring to safely quench any residual POCl3.

  • Extraction: Extract the aqueous mixture with Dichloromethane (3 x 100 mL). Wash the combined organic layers with saturated aqueous NaHCO3 (100 mL) and brine (100 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to afford the final product.

Analytical Characterization & Validation

To ensure the integrity of the synthesized compound, the following analytical checks act as a self-validating system:

  • LC-MS Analysis: Confirm the mass of the product. The isotopic pattern must clearly show the presence of one bromine and two chlorine atoms, presenting a distinct M,M+2,M+4,M+6 peak cluster indicative of the halogen isotopes.

  • 1H NMR (CDCl3): The disappearance of the broad NH/OH protons (typically found >10 ppm in DMSO-d6 for the dione) is the primary indicator of successful chlorination. Furthermore, the aromatic protons of the quinazoline ring will shift downfield due to the strong electron-withdrawing nature of the newly installed chlorine atoms at the C2 and C4 positions.

References

  • Title: Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines Source: ACS Infectious Diseases URL: [Link]

  • Title: Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents Source: Journal of Microbial & Biochemical Technology URL: [Link]

  • Title: Substituted benzazinones as antibacterial compounds (Patent AU2016367510A1)
  • Title: Eco-Efficient One-Pot Synthesis of Quinazoline-2,4(1H,3H)-diones at Room Temperature in Water Source: ResearchGate URL: [Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Utility of 7-Bromo-2,4-dichloro-8-methylquinazoline in the Synthesis of Targeted Kinase Inhibitors

Abstract The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of numerous potent and selective kinase inhibitors.[1][2][3][4][5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of numerous potent and selective kinase inhibitors.[1][2][3][4][5] This guide provides an in-depth technical overview of 7-Bromo-2,4-dichloro-8-methylquinazoline, a highly versatile intermediate for the synthesis of next-generation kinase inhibitors. We will explore its unique reactivity, present detailed, field-tested protocols for its sequential functionalization, and discuss its application in targeting critical signaling pathways implicated in oncology and other diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their discovery programs.

Introduction: Why 7-Bromo-2,4-dichloro-8-methylquinazoline?

Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers.[6] Consequently, kinase inhibitors have become a major class of targeted therapeutics.[7][8] The 4-aminoquinazoline core is central to many FDA-approved kinase inhibitors, including gefitinib and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR).[3][8]

The power of 7-Bromo-2,4-dichloro-8-methylquinazoline lies in its pre-configured, multi-functional scaffold, which allows for a rational and divergent approach to library synthesis. Its key features are:

  • Differential Reactivity: The chlorine atoms at the C4 and C2 positions and the bromine at the C7 position possess distinct chemical reactivities. This allows for selective, sequential chemical modifications. The C4-chloro is the most labile site for nucleophilic aromatic substitution (SNAr), followed by the C2-chloro. The C7-bromo is ideally suited for palladium-catalyzed cross-coupling reactions.

  • Vectorial Diversity: Each position offers a vector for chemical exploration. The C4 position is crucial for establishing interactions in the hinge region of the kinase ATP-binding pocket. The C2 position can be used to modulate potency or selectivity. The C7 position often points towards the solvent-exposed region, allowing for modifications to improve physicochemical properties like solubility without disrupting core binding interactions.

  • Steric and Electronic Tuning: The C8-methyl group provides a subtle steric and electronic influence, which can be exploited to fine-tune binding affinity and selectivity for specific kinase targets.[9][10]

Physicochemical Properties
PropertyValue
Molecular Formula C₉H₅BrCl₂N₂
Molecular Weight 307.96 g/mol
Appearance Off-white to light yellow solid
Storage Store at room temperature in an inert atmosphere, away from moisture.[11][12]
InChI Key GAYUMQQOCISWOZ-UHFFFAOYSA-N[13]

Core Synthetic Strategies & Experimental Protocols

The strategic advantage of this intermediate is the ability to perform sequential modifications with high regioselectivity. The general workflow involves an initial SNAr reaction at the C4 position, followed by a cross-coupling reaction at the C7 position.

G start 7-Bromo-2,4-dichloro- 8-methylquinazoline snar Protocol 1: SₙAr at C4 (e.g., with substituted aniline) start->snar intermediate Intermediate A: 4-Anilino-7-bromo-2-chloro- 8-methylquinazoline snar->intermediate suzuki Protocol 2: Suzuki Coupling at C7 (e.g., with arylboronic acid) intermediate->suzuki final_product Final Product: 4-Anilino-7-aryl-2-chloro- 8-methylquinazoline suzuki->final_product

Caption: General workflow for sequential functionalization.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

This protocol details the synthesis of 4-anilino-7-bromo-2-chloro-8-methylquinazoline derivatives, a core scaffold for many EGFR inhibitors.[14] The C4 position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atoms.

Objective: To selectively displace the C4-chloro group with a primary or secondary amine.

Materials:

  • 7-Bromo-2,4-dichloro-8-methylquinazoline (1.0 eq)

  • Substituted Aniline (or other amine) (1.1 eq)

  • Isopropanol (or n-Butanol)

  • Hydrochloric Acid (catalytic amount, if using aniline) or DIPEA (1.5 eq, if using an amine hydrochloride salt)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask, add 7-Bromo-2,4-dichloro-8-methylquinazoline (1.0 eq) and the chosen solvent (e.g., isopropanol, 10 mL per mmol of starting material).

  • Add the substituted aniline (1.1 eq).

  • Causality Insight: A catalytic amount of acid (e.g., a drop of concentrated HCl) is often added to protonate the quinazoline ring, further activating the C4 position for nucleophilic attack.

  • Heat the reaction mixture to reflux (approx. 82°C for isopropanol) and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature. The product will often precipitate from the solution.

  • Collect the solid by vacuum filtration. Wash the precipitate with cold isopropanol and then diethyl ether to remove impurities.

  • Dry the product under vacuum. The resulting 4-amino-7-bromo-2-chloro-8-methylquinazoline derivative is often pure enough for the next step without further purification.

Trustworthiness Check: The progress can be validated by LC-MS, observing the disappearance of the starting material peak and the appearance of a new peak corresponding to the mass of the product. 1H NMR will confirm the successful substitution.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C7 Position

This protocol describes the introduction of an aryl or heteroaryl group at the C7 position via a Suzuki-Miyaura cross-coupling reaction, a powerful method for creating C-C bonds.[9][15]

Objective: To selectively functionalize the C7-bromo position of the quinazoline scaffold.

Materials:

  • 4-Anilino-7-bromo-2-chloro-8-methylquinazoline derivative (from Protocol 1) (1.0 eq)

  • Arylboronic acid or pinacol ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water 4:1)

  • Schlenk flask or other reaction vessel suitable for inert atmosphere chemistry

Procedure:

  • In a Schlenk flask, combine the 7-bromoquinazoline intermediate (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Causality Insight: An inert atmosphere is critical because the palladium catalyst in its active Pd(0) state is sensitive to oxidation, which would deactivate it and halt the catalytic cycle.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask.

  • Add the degassed solvent system (e.g., Dioxane/Water). Degassing the solvent (by sparging with argon or freeze-pump-thaw cycles) is crucial to remove dissolved oxygen.

  • Heat the reaction mixture to 80-100°C and stir for 6-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final 4-anilino-7-aryl-2-chloro-8-methylquinazoline derivative.

Application in Targeting Kinase Signaling Pathways

Derivatives synthesized from this intermediate are potent inhibitors of key protein kinases involved in cancer progression, such as EGFR, VEGFR, and CDKs.[2][16] The quinazoline core typically acts as a scaffold that mimics the adenine portion of ATP, forming hydrogen bonds with the "hinge" region of the kinase domain.

G cluster_0 Kinase ATP Binding Pocket cluster_1 hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue d_loop DFG Motif (Activation Loop) solvent Solvent Front inhibitor Quinazoline Core C4-Anilino Group C7-Aryl Group inhibitor:f0->hinge H-Bonds inhibitor:f1->gatekeeper Hydrophobic Interactions inhibitor:f2->solvent

Caption: Conceptual binding model of a quinazoline inhibitor.

The strategic functionalization of 7-Bromo-2,4-dichloro-8-methylquinazoline allows for the precise tuning of these interactions:

  • C4-Anilino Group: Extends into the hydrophobic pocket, with substitutions on the aniline ring providing a means to achieve selectivity for different kinases.

  • C7-Aryl Group: Can be modified to interact with residues near the solvent front or to improve pharmacokinetic properties.

  • C2-Chloro Group: While often unfunctionalized in first-generation inhibitors, this position provides an additional handle for modification to overcome resistance or enhance potency.

Safety and Handling

As with all halogenated heterocyclic compounds, proper safety precautions are mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[17]

  • Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17][18][19] Avoid contact with skin and eyes.[20]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[17][20]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.[18][20]

Conclusion

7-Bromo-2,4-dichloro-8-methylquinazoline is a powerful and versatile chemical intermediate that enables a rational, efficient, and divergent approach to the synthesis of novel kinase inhibitors. Its well-differentiated reactive sites allow for precise, sequential modifications, giving medicinal chemists the tools to systematically explore structure-activity relationships and optimize compounds for potency, selectivity, and desirable drug-like properties. The protocols and strategies outlined in this guide provide a solid foundation for researchers to unlock the full potential of this valuable building block in the ongoing quest for new targeted therapies.

References

  • Hilaris. (2023, March 28). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Retrieved from Hilaris Publishing. [Link]

  • Eman, P. (2024, October 17). Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. Retrieved from Eman Research Publishing. [Link]

  • Saber, N. M., et al. (2026, January 14). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. Afinidad. [Link]

  • MDPI. (2024, February 16). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Retrieved from MDPI. [Link]

  • PMC. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Retrieved from National Center for Biotechnology Information. [Link]

  • NextSDS. 4,6-dichloro-2-(difluoromethyl)quinazoline — Chemical Substance Information. Retrieved from NextSDS. [Link]

  • Google Patents. (2022). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H).
  • ResearchGate. Biological activities of recent advances in quinazoline. Retrieved from ResearchGate. [Link]

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. [Link]

  • MDPI. (2025, June 28). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from MDPI. [Link]

  • BASF. (2026, February 06). Facet.. - Safety data sheet. Retrieved from BASF. [Link]

  • Alfa Aesar. (2025, September 18). Quinazoline - SAFETY DATA SHEET. Retrieved from Alfa Aesar. [Link]

  • Semantic Scholar. Design, Synthesis, Biological Activity, and Molecular Modeling of Novel Spiroquinazoline Derivatives as Acetylcholinesterase Inhibitors for Alzheimer Disease. Retrieved from Semantic Scholar. [Link]

  • IntechOpen. (2024, February 21). Biological Activities of Recent Advances in Quinazoline. Retrieved from IntechOpen. [Link]

  • PubChemLite. 7-bromo-2-chloroquinazoline (C8H4BrClN2). Retrieved from PubChemLite. [Link]

  • PMC. (2024, July 04). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from National Center for Biotechnology Information. [Link]

  • Semantic Scholar. DESIGN, SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION OF NOVEL 4-ARYLAMINOQUINAZOLINE DERIVATIVES AS POTENT CYTOTOXIC A. Retrieved from Semantic Scholar. [Link]

Sources

Method

Application Note: Regioselective Nucleophilic Aromatic Substitution of 7-Bromo-2,4-dichloro-8-methylquinazoline

Introduction & Strategic Importance The 4-aminoquinazoline scaffold is universally recognized as a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors, DNA interc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

The 4-aminoquinazoline scaffold is universally recognized as a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors, DNA intercalators, and topoisomerase II inhibitors[1]. Within this chemical space, 7-Bromo-2,4-dichloro-8-methylquinazoline [2] emerges as a highly versatile, multi-halogenated building block.

The presence of three distinct halogen handles (C-2 Cl, C-4 Cl, and C-7 Br) presents a unique synthetic challenge: achieving absolute site-specific functionalization without cross-reactivity. This application note provides a comprehensive, mechanistically grounded guide to orthogonally functionalizing this scaffold, leveraging the inherent electronic disparities of the quinazoline ring system.

Mechanistic Rationale: The Hierarchy of Electrophilicity

Successful functionalization of 7-Bromo-2,4-dichloro-8-methylquinazoline relies on understanding the causality behind its reactivity gradient. The reaction pathways are dictated by a strict hierarchy of electrophilicity and activation energies.

  • C-4 Position (Primary SNAr Site): The quinazoline ring is an electron-deficient heterocycle. The C-4 position is flanked by the N-3 atom and the bridgehead C-4a, creating an amidine-like resonance system that highly localizes electrophilicity at C-4. Recent Density Functional Theory (DFT) calculations confirm that the C-4 carbon possesses the highest Lowest Unoccupied Molecular Orbital (LUMO) coefficient and the lowest activation energy for nucleophilic attack[3].

  • C-2 Position (Secondary SNAr Site): While also flanked by two nitrogen atoms, the C-2 position is significantly less electrophilic than C-4. Substitution here requires overcoming a higher activation energy barrier, necessitating harsher thermodynamic conditions[4].

  • C-7 Position (Orthogonal Cross-Coupling Site): The bromine atom at C-7 is situated on the carbocyclic ring, isolated from the strong electron-withdrawing effect of the pyrimidine nitrogens. Additionally, the adjacent C-8 methyl group provides mild steric shielding and an electron-donating (+I) effect. Consequently, the C-7 Br is completely inert to SNAr conditions and is preserved exclusively for transition-metal-catalyzed oxidative addition (e.g., Suzuki-Miyaura coupling).

Mechanism Reactant 7-Bromo-2,4-dichloro- 8-methylquinazoline N1 C-4 Position (Primary SNAr) Highest LUMO Coefficient Lowest Activation Energy Reactant->N1 Kinetic Control (Mild Conditions) N2 C-2 Position (Secondary SNAr) Lower LUMO Coefficient Higher Activation Energy Reactant->N2 Thermodynamic Control (Harsh Conditions) N3 C-7 Position (C-Br Bond) Inert to SNAr Requires Pd(0) Insertion Reactant->N3 Orthogonal Reactivity (Cross-Coupling)

Fig 1: Mechanistic hierarchy and orthogonal reactivity of 7-Bromo-2,4-dichloro-8-methylquinazoline.

Quantitative Optimization Data

To establish a reliable protocol, the reaction parameters must be tightly controlled. Table 1 summarizes the optimized conditions required to isolate the reactivity of each site.

Table 1: Reaction Conditions and Regioselectivity for Amine Nucleophiles

Target SiteNucleophileEquivalentsSolventTemp (°C)Time (h)Yield (%)Regioselectivity (C-4:C-2)
C-4 (Kinetic) Primary Amine1.05 eqTHF / DIPEA0 to 252 - 4>85%>99:1
C-4 (Kinetic) Secondary Amine1.05 eqEtOH / Et₃N0 to 52 - 4>80%>95:5
C-2 (Thermo) Primary Amine3.0 - 5.0 eqi-PrOH80 - 10012 - 24>75%N/A (C-4 pre-substituted)

Experimental Workflows and Self-Validating Protocols

The following methodologies are designed as self-validating systems. Analytical checkpoints are embedded within the steps to ensure structural integrity and regiochemical purity before proceeding to subsequent functionalizations.

Workflow A 7-Bromo-2,4-dichloro- 8-methylquinazoline B 4-Amino-7-bromo-2-chloro- 8-methylquinazoline A->B 1°/2° Amine (1.05 eq), Base 0-25°C, 2-4h (Regioselective C-4 SNAr) C 2,4-Diamino-7-bromo- 8-methylquinazoline B->C Amine (3-5 eq), i-PrOH Reflux (80-100°C), 12-24h (C-2 SNAr) D 4-Amino-7-aryl-2-chloro- 8-methylquinazoline B->D Ar-B(OH)2, Pd(dppf)Cl2 90°C, 6h (C-7 Suzuki Coupling)

Fig 2: Step-by-step synthetic workflow for the site-specific functionalization of the scaffold.

Protocol A: Highly Regioselective C-4 Amination (Kinetic Control)

Objective: Synthesize 4-amino-7-bromo-2-chloro-8-methylquinazoline derivatives.

  • Preparation: Dissolve 7-Bromo-2,4-dichloro-8-methylquinazoline (1.0 eq) in anhydrous THF (0.1 M) under an inert nitrogen atmosphere.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice bath.

    • Causality: The C-4 position is under kinetic control. Maintaining the temperature at 0 °C suppresses the thermodynamic drive that would otherwise lead to competitive C-2 substitution or di-amination[4].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. It scavenges the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile, without competing for the electrophilic C-4 center.

  • Nucleophile Addition: Dropwise, add the primary or secondary amine (1.05 eq). Strict stoichiometric control is mandatory to prevent over-substitution.

  • Reaction: Stir at 0 °C to 25 °C for 2–4 hours.

  • Self-Validation Checkpoint:

    • LC-MS: Confirm the mass of the mono-substituted product. The spectrum must retain a characteristic chlorine isotope pattern (M, M+2) and a bromine isotope pattern (M, M+2 of equal intensity).

    • 2D-NMR (HMBC): Regioselectivity cannot be confirmed by mass alone. The newly installed amine proton (or adjacent alkyl protons) must show a ³J correlation to the bridgehead C-4a carbon. The absence of a ³J correlation to C-8a confirms that C-2 remains definitively unsubstituted[3].

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Subsequent C-2 Amination (Thermodynamic Control)

Objective: Synthesize 2,4-diamino-7-bromo-8-methylquinazoline derivatives.

  • Preparation: Dissolve the intermediate from Protocol A (1.0 eq) in a high-boiling polar protic solvent such as isopropanol (i-PrOH).

  • Nucleophile Addition: Add the second amine in a large excess (3.0 to 5.0 eq).

    • Causality: The installation of the first amine at C-4 donates electron density into the quinazoline ring via resonance, significantly reducing the electrophilicity of the remaining C-2 chlorine. To overcome this elevated activation energy barrier, a polar protic solvent is used to stabilize the transition state, alongside a large excess of nucleophile and reflux conditions[4].

  • Reaction: Reflux the mixture (80–100 °C) for 12–24 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The resulting mass should show the complete loss of the chlorine isotope pattern, leaving only the bromine isotope signature.

  • Workup: Cool to room temperature. Precipitate the product by adding cold water, filter the solid, and wash with cold ethanol.

Protocol C: Orthogonal C-7 Cross-Coupling (Proof of Concept)

Objective: Functionalize the C-7 position via Suzuki-Miyaura coupling without disrupting the pyrimidine ring.

  • Preparation: Combine the 2,4-diamino-7-bromo-8-methylquinazoline derivative (1.0 eq), an aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a thoroughly degassed mixture of 1,4-Dioxane/H₂O (4:1).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) as the catalyst.

    • Causality: The oxidative addition of Pd(0) selectively targets the weaker C-Br bond over any remaining C-Cl bonds (if Protocol B was skipped), leaving the functionalized pyrimidine ring perfectly intact.

  • Reaction: Heat at 90 °C for 6 hours under a nitrogen atmosphere.

  • Workup: Filter through a pad of Celite, extract the filtrate with EtOAc, concentrate, and purify via silica gel flash chromatography.

Conclusion

The 7-Bromo-2,4-dichloro-8-methylquinazoline scaffold offers a highly programmable platform for drug discovery. By strictly adhering to the principles of kinetic vs. thermodynamic control, researchers can sequentially address the C-4 SNAr, C-2 SNAr, and C-7 cross-coupling sites with near-perfect regioselectivity. Utilizing in-process self-validation techniques like LC-MS isotope tracking and HMBC NMR ensures the structural integrity of the synthesized libraries.

References

1.[1],[3] Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: Molecules (MDPI) / PubMed Central URL: [Link]

2.[4] Title: Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors Source: Archiv Der Pharmazie (Referenced via Chemistry Stack Exchange) URL: [Link]

3.[2] Title: 7-Bromo-2,4-dichloro-8-methylquinazoline 98% | AiFChem Source: BuyChemJapan URL: [Link]

Sources

Application

Scale-up manufacturing and crystallization process for 7-Bromo-2,4-dichloro-8-methylquinazoline

Application Note: Scale-Up Manufacturing and Crystallization Process for 7-Bromo-2,4-dichloro-8-methylquinazoline Introduction 7-Bromo-2,4-dichloro-8-methylquinazoline is a highly privileged, electrophilic scaffold utili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Manufacturing and Crystallization Process for 7-Bromo-2,4-dichloro-8-methylquinazoline

Introduction

7-Bromo-2,4-dichloro-8-methylquinazoline is a highly privileged, electrophilic scaffold utilized extensively in the synthesis of targeted kinase inhibitors and advanced pharmaceutical intermediates. The 2,4-dichloro substitution pattern allows for sequential, regioselective nucleophilic aromatic substitution (SNAr)—typically first at the highly reactive C4 position, followed by the C2 position[1]. However, scaling up the synthesis of this molecule from its corresponding quinazoline-2,4(1H,3H)-dione presents significant process engineering challenges. These include managing highly exothermic chlorination events, mitigating the rapid hydrolysis of the dichloro species back to the dione, and controlling the polymorphic purity and particle size distribution (PSD) during isolation.

Mechanistic Rationale & Reaction Engineering

The conversion of 7-bromo-8-methylquinazoline-2,4-dione to the 2,4-dichloro derivative relies on phosphorus oxychloride (POCl3). Historically, this reaction was run neat with large excesses of POCl3 (>10 equivalents), creating severe safety and waste management issues during the aqueous quench[2].

To engineer a scalable process, a catalytic base—such as N,N-diisopropylethylamine (DIPEA)—is introduced alongside a solvent like toluene. The base acts as an acid scavenger and forms a highly reactive Vilsmeier-Haack-type phosphorodichloridate intermediate. This lowers the activation energy for the tautomerized lactim oxygen to undergo nucleophilic attack by chloride. Because the C4 position is significantly more electrophilic than the C2 position, chlorination proceeds stepwise: the 4-chloro-2-hydroxy intermediate forms first, followed by the fully chlorinated 2,4-dichloroquinazoline[2].

Mechanism Dione Quinazoline-2,4-dione Enol Lactim Tautomer Dione->Enol Tautomerization Vilsmeier Phosphorodichloridate Intermediate Enol->Vilsmeier POCl3 / DIPEA MonoChloro 4-Chloro-2-hydroxy Intermediate Vilsmeier->MonoChloro Cl- Attack (C4) DiChloro 2,4-Dichloroquinazoline MonoChloro->DiChloro POCl3 / Cl- Attack (C2)

Mechanistic pathway of POCl3-mediated chlorination showing C4-to-C2 reactivity.

Quantitative Optimization of Chlorination: By utilizing DIPEA, the stoichiometric requirement of POCl3 can be drastically reduced, minimizing the downstream exothermic quench hazard[2].

POCl3 (equiv)Base (equiv)Time (h)Conversion (%)Impurity Profile (HPLC Area %)
10.0None1265.032.0 (Mono-chloro)
5.0DIPEA (1.0)685.513.5 (Mono-chloro)
3.5DIPEA (2.1)3> 99.0< 0.5 (Mono-chloro)

Table 1: Optimization of POCl3 equivalents and base stoichiometry at 105 °C.

The Reverse Quench Protocol

A critical failure point in the scale-up of 2,4-dichloroquinazolines is the workup. The C4-chloride is highly susceptible to hydrolysis. If water is added directly to the reaction mixture (standard quench), the localized concentration of unreacted POCl3 generates massive exotherms and high concentrations of HCl/H3PO4, driving the equilibrium back toward the quinazolinedione.

To prevent this, a reverse quench is mandatory. The hot reaction mixture is added dropwise into a large volume of pre-chilled water (< 5 °C). This ensures the immediate dilution of the exotherm and maintains the temperature below 20 °C, kinetically trapping the 2,4-dichloroquinazoline in the organic phase before hydrolysis can occur.

Protocol 1: Scale-Up Chlorination and Reverse Quench

Self-Validation Checkpoint: The reaction is deemed complete when In-Process Control (IPC) HPLC analysis shows < 1.0% Area of the 4-chloro-2-hydroxy intermediate. If the intermediate persists, an additional 0.5 equiv of POCl3 is charged before proceeding to the quench.

  • Charge: Equip a glass-lined reactor with 7-Bromo-8-methylquinazoline-2,4(1H,3H)-dione (1.0 equiv) and anhydrous Toluene (5 volumes).

  • Base Addition: Add DIPEA (2.1 equiv) while maintaining agitation at 250 RPM.

  • Reagent Addition: Add POCl3 (3.5 equiv) dropwise over 2 hours. Maintain internal temperature below 40 °C using jacket cooling.

  • Reaction: Heat the mixture to 105 °C for 3 to 4 hours. Perform IPC HPLC analysis.

  • Cooling: Once validated, cool the mixture to 20 °C.

  • Reverse Quench: Transfer the reaction mixture dropwise into a second reactor containing water (10 volumes) pre-chilled to 5 °C. Control the addition rate to strictly maintain the quench temperature < 20 °C.

  • Phase Separation: Allow the layers to settle for 30 minutes. Separate the aqueous layer and back-extract with Toluene (2 volumes).

  • Washing: Wash the combined organic layers with cold 10% aqueous NaCl (3 volumes) to remove residual acidic byproducts.

Crystallization Process Development

Crystallization of pharmaceutical intermediates is not merely a purification step; it defines the bulk powder properties, filterability, and stability of the material for downstream API synthesis[3]. 2,4-Dichloroquinazolines are prone to oiling out (liquid-liquid phase separation) or forming amorphous solids if crashed out too quickly from polar solvents.

A binary solvent system of Toluene (solvent) and n-Heptane (anti-solvent) provides an ideal thermodynamic landscape[4]. Toluene offers excellent solubility at elevated temperatures (>60 °C) but poor solubility at 5 °C, while heptane acts as a robust anti-solvent to drive yield without inducing oiling out.

Solvent SystemYield (%)Purity (HPLC Area %)Hydrolysis Impurity (%)Crystal Morphology
Toluene / Heptane88.599.5< 0.1Prismatic
EtOAc / Heptane82.098.20.4Fine Needles
MeCN / Water45.085.012.5Amorphous / Oiled
DCM / Hexane78.097.50.2Fine Powder

Table 2: Evaluation of crystallization solvent systems for 7-Bromo-2,4-dichloro-8-methylquinazoline.

G Start 7-Bromo-8-methyl- quinazolinedione Chlorination Chlorination (POCl3, DIPEA, PhMe) Start->Chlorination Heating (105 °C) Quench Reverse Quench (< 20 °C, H2O) Chlorination->Quench Controlled Addition Extraction Phase Separation & Organic Wash Quench->Extraction Phase Split Crystallization Anti-Solvent Crystallization (Toluene/Heptane) Extraction->Crystallization Concentration Isolation Filtration & Drying (API Intermediate) Crystallization->Isolation Cooling (5 °C)

Scale-up workflow for 7-Bromo-2,4-dichloro-8-methylquinazoline synthesis.

Protocol 2: Seeded Anti-Solvent Crystallization

Self-Validation Checkpoint: Mother liquor concentration is monitored via quantitative HPLC. Anti-solvent addition is paused if the supernatant concentration exceeds 5 mg/mL, preventing rapid secondary nucleation that leads to agglomeration or oiling out.

  • Concentration: Concentrate the washed toluene stream under reduced pressure (40 °C) to exactly 3 relative volumes.

  • Dissolution: Heat the concentrated stream to 65 °C to ensure complete dissolution.

  • Polish Filtration: Pass the hot solution through a 1.2 µm inline filter into the crystallizer to remove any particulate matter or inorganic salts.

  • Seeding: Cool the solution to 60 °C and seed with 0.5 wt% of pure 7-Bromo-2,4-dichloro-8-methylquinazoline crystals.

  • Aging: Age the suspension for 1 hour at 60 °C to establish a robust seed bed and relieve supersaturation.

  • Anti-Solvent Addition: Add n-Heptane (6 volumes) linearly over 4 hours using a dosing pump while maintaining the internal temperature at 60 °C.

  • Cooling Profile: Cool the slurry linearly to 5 °C over 6 hours (approx. 0.15 °C/min) to promote crystal growth over nucleation.

  • Isolation: Filter the slurry using an agitated nutsche filter dryer (ANFD). Wash the wet cake with pre-chilled (5 °C) Toluene/Heptane (1:3 ratio, 2 volumes).

  • Drying: Dry the product under vacuum (50 mbar) at 40 °C until the loss on drying (LOD) is < 0.5%.

References

  • Title: Development of a Practical Synthetic Route of a PDE V Inhibitor KF31327. Source: Organic Process Research & Development (ACS Publications). URL: [Link]

  • Title: Development and Scale-Up of a Crystallization Process To Improve an API's Physiochemical and Bulk Powder Properties. Source: Organic Process Research & Development (ACS Publications). URL: [Link]

  • Title: Synthesis and Photophysical Studies of a Series of Quinazoline Chromophores. Source: The Journal of Organic Chemistry (ACS Publications). URL: [Link]

  • Title: The Discovery and Chemical Development of BMS-919373: A Selective IKur Inhibitor for the Potential Treatment of Atrial Fibrillation. Source: Organic Process Research & Development (ACS Publications). URL: [Link]

Sources

Method

Application Note: Regioselective Functionalization of 7-Bromo-2,4-dichloro-8-methylquinazoline Scaffolds

Executive Summary The 7-bromo-2,4-dichloro-8-methylquinazoline scaffold is a highly versatile, tri-electrophilic building block frequently utilized in the discovery of kinase inhibitors and other targeted therapeutics. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 7-bromo-2,4-dichloro-8-methylquinazoline scaffold is a highly versatile, tri-electrophilic building block frequently utilized in the discovery of kinase inhibitors and other targeted therapeutics. The presence of three distinct reactive sites (C-4, C-2, and C-7) allows for the rapid, combinatorial assembly of complex molecular architectures. However, achieving strict regiocontrol requires a deep understanding of the electronic and steric microenvironments of the quinazoline core. This application note details a robust, self-validating workflow for the sequential functionalization of this scaffold.

Mechanistic Rationale & Reactivity Profile

To successfully manipulate this scaffold without generating intractable mixtures of regioisomers, functionalization must proceed in a strict sequence governed by the intrinsic electronics and sterics of the molecule:

  • C-4 Position (Primary S_NAr): Density Functional Theory (DFT) calculations reveal that the carbon atom at the 4-position of the 2,4-dichloroquinazoline system possesses the highest Lowest Unoccupied Molecular Orbital (LUMO) coefficient[1]. This profound electrophilicity makes C-4 highly susceptible to nucleophilic attack, allowing for Nucleophilic Aromatic Substitution (S_NAr) under exceptionally mild conditions[2].

  • C-2 Position (Secondary S_NAr): Following the substitution at C-4 (typically with an electron-donating amine), the electron density across the pyrimidine ring increases significantly. This electronic deactivation stabilizes the C-2 position, necessitating harsher conditions (e.g., elevated temperatures and stronger nucleophiles) to drive the second S_NAr[3].

  • C-7 Position (Palladium-Catalyzed Cross-Coupling): The C-7 bromine is inert to standard S_NAr but serves as an excellent handle for transition-metal-catalyzed cross-couplings[4]. Crucially, the adjacent 8-methyl group introduces severe steric hindrance. To facilitate the oxidative addition and subsequent reductive elimination steps, bulky, electron-rich phosphine ligands are required[5].

G Scaffold 7-Bromo-2,4-dichloro- 8-methylquinazoline Step1 Step 1: C-4 SNAr (Mild Conditions) Scaffold->Step1 Amine 1, DIPEA 0°C to RT Int1 4-Amino-7-bromo-2-chloro- 8-methylquinazoline Step1->Int1 Step2 Step 2: C-2 SNAr (Harsh Conditions) Int1->Step2 Amine 2, Heat 80-100°C Int2 2,4-Diamino-7-bromo- 8-methylquinazoline Step2->Int2 Step3 Step 3: C-7 Suzuki (Pd/XPhos Catalyst) Int2->Step3 Ar-B(OH)2, Pd 90-100°C Product 2,4,7-Trisubstituted Quinazoline Step3->Product

Fig 1: Regioselective functionalization workflow of the quinazoline scaffold.

Quantitative Data & Self-Validation Summary

A hallmark of a robust chemical protocol is its ability to be self-validating. Because this scaffold relies on the sequential displacement of halogens, Liquid Chromatography-Mass Spectrometry (LC-MS) isotopic pattern analysis serves as an infallible, built-in diagnostic tool for each step.

StepReaction TypeTargetReagents / CatalystTemp (°C)Validation (MS Isotope Pattern)Typical Yield
0 N/AN/AStarting MaterialN/A1 Br, 2 Cl (Distinct M, M+2, M+4, M+6)N/A
1 Primary S_NArC-4Amine 1, DIPEA, THF0 to 251 Br, 1 Cl (~3:4:1 ratio for M, M+2, M+4)85–95%
2 Secondary S_NArC-2Amine 2, K₂CO₃, NMP80–1001 Br (~1:1 ratio for M, M+2)70–85%
3 Suzuki CouplingC-7Ar-B(OH)₂, Pd/XPhos90–100No halogens (Standard M peak)60–80%

Experimental Protocols

Note: All procedures should be conducted in a well-ventilated fume hood using standard Schlenk techniques where air- or moisture-sensitive reagents are employed.

Protocol 1: Regioselective S_NAr at C-4

Objective: Attach a primary or secondary amine exclusively at the highly electrophilic C-4 position.

Causality & Expert Insight: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to neutralize the HCl byproduct. Its steric bulk prevents it from competing with the target amine for the electrophilic C-4 center. The reaction is strictly initiated at 0 °C to kinetically trap the C-4 substitution and prevent any spurious C-2 attack[2].

Step-by-Step Methodology:

  • Dissolve 7-bromo-2,4-dichloro-8-methylquinazoline (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration. Cool the solution to 0 °C under an inert nitrogen atmosphere.

  • Add DIPEA (1.5 eq) dropwise, followed by the slow, controlled addition of the desired amine (1.05 eq).

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to naturally warm to room temperature.

  • Monitor progression via LC-MS. Self-Validation: Look for the disappearance of the 1 Br / 2 Cl isotope cluster and the emergence of the 1 Br / 1 Cl cluster.

  • Upon completion (typically 2–4 hours), quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography (Hexanes/EtOAc) to yield the intermediate.

Protocol 2: Secondary S_NAr at C-2

Objective: Displace the remaining, deactivated C-2 chlorine with a second nucleophile.

Causality & Expert Insight: Because the C-4 amino group donates electron density into the pyrimidine ring, the C-2 carbon is significantly less electrophilic. High-boiling polar aprotic solvents (like NMP) and elevated temperatures provide the necessary thermal energy to overcome this higher activation barrier[3].

Step-by-Step Methodology:

  • Dissolve the intermediate from Protocol 1 (1.0 eq) in anhydrous NMP (0.2 M).

  • Add the second amine (1.5–2.0 eq) and anhydrous K₂CO₃ (2.0 eq). (Note: For less nucleophilic aromatic amines like anilines, acid catalysis using catalytic TFA in a sealed tube is often more effective than base).

  • Heat the reaction mixture to 90 °C and stir for 12–24 hours.

  • Monitor via LC-MS. Self-Validation: The 1 Br / 1 Cl cluster must fully transition to a 1 Br cluster (1:1 isotopic ratio).

  • Cool the mixture to room temperature and dilute with cold water to precipitate the product.

  • Filter the precipitate, wash thoroughly with water to remove residual NMP, and dry under high vacuum. Purify via flash chromatography if necessary.

Protocol 3: Suzuki-Miyaura Cross-Coupling at C-7

Objective: Couple an aryl or heteroaryl boronic acid at the C-7 position.

Causality & Expert Insight: The 8-methyl group restricts the rotational freedom of the C-7 position, creating a highly sterically demanding pocket. Standard ligands like PPh₃ often lead to protodehalogenation or stalled reactions. XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is specifically selected because its bulky, electron-rich nature accelerates oxidative addition, while its biaryl backbone prevents catalyst deactivation, effectively navigating the steric bulk of the 8-methyl group[4].

Step-by-Step Methodology:

  • In a Schlenk flask, combine the C-2/C-4 functionalized intermediate (1.0 eq), arylboronic acid (1.5 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.10 eq), and K₃PO₄ (3.0 eq).

  • Evacuate and backfill the flask with nitrogen three times to ensure a strictly anaerobic environment. (Troubleshooting: Oxygen contamination will rapidly oxidize XPhos, stalling the catalytic cycle).

  • Add a rigorously degassed solvent mixture of 1,4-Dioxane and H₂O (v/v 4:1) to achieve a 0.1 M concentration.

  • Heat the mixture to 100 °C and stir vigorously for 4–8 hours.

  • Monitor via LC-MS. Self-Validation: Complete disappearance of the bromine isotopic pattern, leaving a single dominant mass peak.

  • Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and wash the pad with EtOAc.

  • Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography to afford the final 2,4,7-trisubstituted quinazoline.

References

  • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Source: PubMed Central (NIH) / Molecules URL: [Link]

  • Title: Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Source: Chemistry Stack Exchange URL: [Link]

  • Title: Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Source: PubMed Central (NIH) / Synlett URL: [Link]

  • Title: Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Source: MDPI / Molecules URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 7-Bromo-2,4-dichloro-8-methylquinazoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of highly functionalized quinazoline building blocks.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of highly functionalized quinazoline building blocks. The target molecule, 7-Bromo-2,4-dichloro-8-methylquinazoline , is a critical electrophilic intermediate used in the development of kinase inhibitors and antimalarial molecular hybrids[1].

However, its synthesis is notoriously prone to poor yields, tar formation, and hydrolysis if the mechanistic nuances of the cyclization and chlorination steps are not strictly managed. This guide is designed to provide you with field-proven, self-validating protocols and troubleshooting strategies to maximize your synthetic yield.

Mechanistic Overview & Workflow

The synthesis proceeds via a robust two-step sequence starting from the substituted anthranilic acid:

  • Urea-Mediated Cyclization: 2-amino-4-bromo-3-methylbenzoic acid is fused with urea. Urea acts as both the ammonia source and the carbonyl donor to form the quinazoline-2,4-dione core[2].

  • Electrophilic Chlorination: The resulting dione is treated with Phosphorus Oxychloride (POCl₃). Because the dione is highly insoluble and exists predominantly in the stable lactam form, a base like N,N-Diisopropylethylamine (DIPEA) or a catalyst like Dimethylformamide (DMF) is required. These additives generate a highly reactive Vilsmeier-Haack-type intermediate, facilitating tautomerization to the lactim form and subsequent nucleophilic displacement by chloride[1][3].

SynthesisPathway SM Starting Material 2-Amino-4-bromo-3-methylbenzoic acid Step1 Cyclization (Urea Melt) 150-200°C SM->Step1 + Urea Int1 Intermediate 7-Bromo-8-methylquinazoline-2,4-dione Step1->Int1 - H2O, - NH3 Step2 Chlorination (POCl3 + DIPEA/DMF) Reflux 90-110°C Int1->Step2 Vilsmeier-Haack Activation Product Target Product 7-Bromo-2,4-dichloro-8-methylquinazoline Step2->Product Nucleophilic Chlorination

Workflow for the synthesis of 7-Bromo-2,4-dichloro-8-methylquinazoline from anthranilic acid.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system —meaning you will observe specific physical changes that confirm the reaction is proceeding correctly.

Protocol A: Synthesis of 7-Bromo-8-methylquinazoline-2,4(1H,3H)-dione
  • Step 1: Intimate Mixing. Grind 1.0 eq of 2-amino-4-bromo-3-methylbenzoic acid with 5.0 eq of urea in a mortar.

    • Causality: Excess urea compensates for its inevitable sublimation at high temperatures and ensures complete conversion of the starting material[2].

  • Step 2: Fusion. Transfer the solid mixture to a round-bottom flask equipped with an air condenser. Heat the mixture in an oil bath to 180–200 °C for 3 hours.

    • Validation: The melt will initially liquefy and vigorously release ammonia gas (verifiable with wet pH paper at the condenser outlet). As the high-melting dione forms, the liquid will resolidify into a hard, opaque mass.

  • Step 3: Workup. Cool the flask to 90 °C, add hot water, and triturate vigorously. Filter the suspension and wash the filter cake with additional hot water.

    • Causality: Hot water effectively dissolves and removes unreacted urea and water-soluble biuret byproducts, leaving the highly insoluble dione on the frit.

Protocol B: Chlorination to 7-Bromo-2,4-dichloro-8-methylquinazoline
  • Step 1: Reagent Charging. Suspend 1.0 eq of the dione in 10-15 volumes of POCl₃. Slowly add 1.2 eq of DIPEA dropwise at room temperature[1].

    • Causality: DIPEA acts as a soluble organic base that traps HCl and drives the formation of the reactive intermediate without causing the excessive tarring often seen with prolonged heating in neat POCl₃.

  • Step 2: Reflux. Heat the mixture to 90–105 °C for 4 to 6 hours.

    • Validation: The reaction is complete when the opaque, stubborn suspension completely transitions into a clear, dark homogeneous solution.

  • Step 3: Quenching (Critical Step). Concentrate the excess POCl₃ under reduced pressure to minimize the exotherm during workup. Pour the remaining thick oil dropwise onto vigorously stirred crushed ice.

    • Causality: The C4-chlorine is extremely electrophilic. Quenching in warm water or allowing the local temperature to spike will result in rapid hydrolysis back to the 4-hydroxy-2-chloro intermediate.

Troubleshooting FAQs

Q1: My cyclization reaction (urea melt) yielded a sticky, impure mass instead of a solid. What went wrong? A: This indicates incomplete cyclization, often due to insufficient temperature or premature urea sublimation. Ensure your heating block or oil bath is pre-heated to at least 180 °C. If your vessel is open, use a reflux condenser without cooling water to act as an air condenser, keeping the sublimed urea in the reaction zone.

Q2: The chlorination reaction mixture never became homogeneous, and my yield is below 40%. Why? A: The dione intermediate is highly insoluble. If you are using neat POCl₃ without an additive, the reaction relies on the slow, spontaneous tautomerization of the solid dione. You must add a catalyst or base. Adding a catalytic amount of DMF (0.1 eq) forms the Vilsmeier reagent, which actively attacks the lactam oxygen[3]. Alternatively, using DIPEA or N,N-dimethylaniline (DMA) significantly accelerates the kinetics and drives the reaction to completion[1][4].

Q3: LC-MS analysis of my final product shows a major impurity at M-18 Da. How do I prevent this? A: A mass difference of -18 Da corresponds to the loss of a chlorine atom (-35.5) and the addition of a hydroxyl group (+17.5), indicating mono-hydrolysis. This is classic hydrolysis of the highly reactive C4 position, which almost always occurs during a poor quench. To prevent this, remove at least 70% of the excess POCl₃ via vacuum distillation before quenching. Quench the residue on a large excess of crushed ice, and immediately extract into an organic solvent like Dichloromethane (DCM) to shield the product from the aqueous phase.

Q4: Can I use standard silica gel chromatography to purify the 2,4-dichloroquinazoline? A: It is highly discouraged. The C4-chlorine can easily hydrolyze on the acidic surface of standard silica gel, drastically reducing your yield. If purification is absolutely necessary, pass the crude material through a short pad of neutral alumina, or preferably, rely on recrystallization from a non-nucleophilic solvent system like hexane/ethyl acetate.

Quantitative Data & Optimization Matrix

The following table summarizes the quantitative impact of various reagent systems on the chlorination step, demonstrating why catalytic or base-mediated approaches are superior to neat POCl₃.

Reagent SystemTemperatureReaction TimeWorkup MethodTypical YieldCausality / Observation
POCl₃ (neat) Reflux (105°C)18-24 hIce quench40-50%Sluggish reaction due to poor dione solubility. High risk of thermal degradation/tar formation.
POCl₃ + Cat. DMF 100°C6-8 hIce quench75-85%DMF forms the Vilsmeier-Haack reagent, actively attacking the lactam oxygen to facilitate leaving group ability[3].
POCl₃ + DIPEA (1:1) 90°C4-6 hIce quench, pH 785-95%DIPEA acts as a soluble base, driving tautomerization and trapping HCl, leading to the cleanest profile[1].
POCl₃ + N,N-DMA Reflux5-7 hIce quench80-90%Classic method; DMA acts as an organic base and facilitates chloride transfer[4].

References

  • Title: Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials.
  • Title: Synthesis, Characterization and Biological Evaluation of N2, N4-dip-tolylquinazoline-2,4-diamine.
  • Title: Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines.
  • Title: Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents.

Sources

Optimization

Troubleshooting unwanted dechlorination side reactions in 7-Bromo-2,4-dichloro-8-methylquinazoline

Technical Support Center: 7-Bromo-2,4-dichloro-8-methylquinazoline Guide Series: Troubleshooting Unwanted Dechlorination in Heterocyclic Synthesis Introduction: Welcome to the technical support center for advanced chemic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 7-Bromo-2,4-dichloro-8-methylquinazoline

Guide Series: Troubleshooting Unwanted Dechlorination in Heterocyclic Synthesis

Introduction:

Welcome to the technical support center for advanced chemical synthesis. This guide is dedicated to researchers, scientists, and drug development professionals working with 7-Bromo-2,4-dichloro-8-methylquinazoline. Unwanted dechlorination is a frequent and often costly side reaction that can lead to reduced yield, complex purification challenges, and compromised product integrity. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you diagnose and mitigate these unwanted side reactions effectively. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Unwanted Dechlorination Side Reactions

This section addresses specific issues you may encounter during the synthesis and manipulation of 7-Bromo-2,4-dichloro-8-methylquinazoline. We will explore the likely causes and provide actionable, step-by-step solutions.

Issue 1: Dechlorination during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Scenario: You are attempting a Suzuki coupling at the 4-position of 7-Bromo-2,4-dichloro-8-methylquinazoline, but you are observing significant formation of a dechlorinated by-product, 7-Bromo-2-chloro-8-methylquinazoline.

Probable Causes & Mechanistic Insights:

The primary cause of this side reaction is often the competing hydrodechlorination pathway, which can be promoted by several factors:

  • Catalyst System: Highly active palladium catalysts, especially those with electron-rich phosphine ligands, can readily insert into the C-Cl bond and, in the presence of a hydrogen source, lead to reduction instead of cross-coupling.

  • Reaction Conditions: High temperatures and prolonged reaction times can increase the rate of the undesired hydrodechlorination.

  • Hydrogen Source: The hydrogen for the unwanted reduction can originate from the solvent (e.g., alcohols), the base (e.g., from boronic acids or their decomposition), or trace water in the reaction mixture.

Step-by-Step Troubleshooting Protocol:

  • Re-evaluate Your Catalyst and Ligand:

    • Action: Switch to a less reactive catalyst system. For C-Cl bonds, which are less reactive than C-Br bonds, a more active catalyst is needed, but one that is too active can cause problems. Consider using a catalyst system known for its selectivity in cross-coupling reactions involving chloroarenes, such as those based on bulky, electron-rich phosphine ligands like XPhos or SPhos.

    • Rationale: These ligands promote the desired reductive elimination step of the cross-coupling cycle over the competing protonolysis that leads to dechlorination.

  • Optimize Reaction Temperature and Time:

    • Action: Run a temperature screen, starting from a lower temperature (e.g., 80 °C) and gradually increasing. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour) to determine the point at which the desired product formation plateaus and the side reaction becomes significant.

    • Rationale: Lowering the temperature can selectively slow down the undesired dechlorination pathway more than the desired cross-coupling reaction.

  • Scrutinize Your Reagents and Solvents:

    • Action: Ensure all solvents are rigorously dried and degassed. Use a high-purity, anhydrous base. If using a boronic acid, consider one of high quality to minimize protodeboronation, which can be a source of protons.

    • Rationale: Removing adventitious sources of hydrogen (protons) will suppress the hydrodechlorination side reaction.

Workflow for Diagnosing Dechlorination in Cross-Coupling:

Caption: A decision tree for troubleshooting dechlorination in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order of the halogen substituents on 7-Bromo-2,4-dichloro-8-methylquinazoline?

A1: The reactivity of halogens on a quinazoline ring is highly dependent on their position. Generally, the halogens at the 2- and 4-positions are more activated towards nucleophilic substitution than the halogen on the benzene ring portion (at position 7). This is due to the electron-withdrawing effect of the ring nitrogens. Between the 2- and 4-positions, the 4-position is typically more reactive towards nucleophiles. Therefore, the general order of reactivity for nucleophilic substitution is C4-Cl > C2-Cl > C7-Br. In palladium-catalyzed cross-coupling reactions, the reactivity order is typically determined by bond strength: C-Br > C-Cl. Thus, the C7-Br bond would be expected to react preferentially under these conditions.

Q2: I am performing a reaction that is sensitive to moisture and oxygen. What are the best practices for setting up my experiment to avoid dechlorination?

A2: To minimize unwanted side reactions in sensitive experiments, rigorous inert atmosphere techniques are crucial.

  • Glassware: Oven-dry all glassware at >120 °C for several hours and allow it to cool in a desiccator or under a stream of inert gas (argon or nitrogen).

  • Reagents: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle. Weigh solid reagents quickly and in a dry environment (e.g., a glovebox or under a blanket of inert gas).

  • Atmosphere: Assemble your reaction apparatus under a positive pressure of inert gas. Use Schlenk lines or a glovebox for the most sensitive reactions. Degas your reaction mixture by bubbling inert gas through the solvent for 15-30 minutes before adding your catalyst and reagents.

Q3: Can the choice of base influence the extent of dechlorination?

A3: Absolutely. The choice of base is critical. Strong, non-nucleophilic bases are often preferred. However, some bases can contribute to hydrodechlorination. For instance, bases containing water (e.g., hydrated carbonates) or those that can act as a hydrogen source can increase the prevalence of this side reaction. Using an anhydrous, high-purity base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is often a good starting point. It is also advisable to use a base that is known to be compatible with your chosen catalyst system to avoid deactivation or unwanted side reactions.

Q4: I suspect my palladium catalyst is being "poisoned," leading to side reactions. What are common sources of catalyst poisons?

A4: Catalyst poisoning can lead to reduced activity and selectivity, potentially favoring side reactions like dechlorination. Common sources of catalyst poisons include:

  • Sulfur compounds: Thiols, thioethers, and other sulfur-containing functional groups can irreversibly bind to the palladium center.

  • Coordinating solvents or reagents: Strong coordinating solvents (e.g., DMSO, DMF) or additives can sometimes compete with your desired substrates for binding sites on the catalyst.

  • Impurities in starting materials: Ensure your starting materials are of high purity, as even trace impurities can have a significant impact on catalytic activity.

Visualizing the Competing Reaction Pathways:

G cluster_0 Desired Cross-Coupling Pathway cluster_1 Undesired Dechlorination Pathway A Ar-Cl + Pd(0)L2 B Oxidative Addition Ar-Pd(II)(Cl)L2 A->B C Transmetalation [R-B(OH)2] B->C F Ar-Pd(II)(Cl)L2 D Reductive Elimination C->D E Ar-R + Pd(0)L2 D->E G Protonolysis (from solvent, H2O, etc.) F->G H Ar-H + HPd(II)(Cl)L2 G->H

Caption: Competing pathways in a Pd-catalyzed reaction leading to the desired product (Ar-R) or the dechlorinated side-product (Ar-H).

Quantitative Data Summary

For ease of reference, the following table summarizes key starting parameters for optimizing a Suzuki-Miyaura cross-coupling reaction to minimize dechlorination of 7-Bromo-2,4-dichloro-8-methylquinazoline at the C4-position.

ParameterRecommended Starting ConditionRationale for Minimizing Dechlorination
Catalyst Pd₂(dba)₃ (1-2 mol%) with XPhos or SPhos ligand (2-4 mol%)Bulky, electron-rich ligands that promote reductive elimination and are selective for C-Cl activation.
Base Anhydrous K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases with low water content to minimize proton sources.
Solvent Anhydrous, degassed toluene or 1,4-dioxaneAprotic solvents that do not serve as a hydrogen source.
Temperature 80-100 °CLower temperatures can disfavor the hydrodechlorination side reaction.
Reaction Time Monitor by LC-MS; stop when starting material is consumed.Avoid prolonged heating after reaction completion to prevent product degradation/side reactions.

References

  • Title: A Simple, Air-Stable Catalyst System for the Suzuki-Miyaura Coupling of Aryl Chlorides Source: Organic Letters URL: [Link]

  • Title: New, Efficient Catalyst Systems for the Suzuki-Miyaura Cross-Coupling Reaction of Aryl Chlorides Source: The Journal of Organic Chemistry URL: [Link]

  • Title: The role of the base in the Suzuki-Miyaura reaction Source: Chemical Society Reviews URL: [Link]

Troubleshooting

Optimizing purification of 7-Bromo-2,4-dichloro-8-methylquinazoline using flash column chromatography

Welcome to the Technical Support Center. As an Application Scientist, I frequently consult on the isolation of highly reactive halogenated heterocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently consult on the isolation of highly reactive halogenated heterocycles. 7-Bromo-2,4-dichloro-8-methylquinazoline is a versatile but notoriously unstable building block in medicinal chemistry. Its electron-deficient quinazoline core makes the 2,4-dichloro substituents highly susceptible to hydrolysis during standard purification.

This guide provides a mechanistic approach to troubleshooting its purification via flash column chromatography, ensuring high yields and structural integrity.

Part 1: Core Troubleshooting Guides & FAQs

Q1: Why does my product degrade into a white, insoluble solid during flash chromatography?

The Causality: You are observing silica-induced hydrolysis. The carbon atom at the 4-position of the 2,4-dichloroquinazoline scaffold possesses a significantly high LUMO (Lowest Unoccupied Molecular Orbital) coefficient. This electronic property makes the C4-position highly electrophilic and exceptionally susceptible to nucleophilic attack ()[1]. When the compound interacts with the acidic silanol groups of standard silica gel and trace adsorbed water, the C4-chlorine undergoes rapid hydrolysis, converting your product into the corresponding 2-chloro-4-quinazolinone ()[2]. The inductive electron-withdrawing effect of the C7-bromine further exacerbates this electrophilicity.

The Solution: You must suppress the nucleophilic attack by neutralizing the stationary phase. Pre-treat and run your silica gel column with 1% Triethylamine (Et₃N) in your eluent. Alternatively, switch your stationary phase to neutral or basic alumina.

G A 7-Bromo-2,4-dichloro- 8-methylquinazoline C High LUMO Coefficient at C4 Position A->C Electronic Property B Acidic Silanol Groups + Trace H2O D Nucleophilic Attack at C4 B->D Provides Nucleophile C->D Susceptibility E Hydrolysis Byproduct: 2-Chloro-4-quinazolinone D->E Degradation Pathway

Fig 1. Mechanism of silica-induced C4-hydrolysis in 2,4-dichloroquinazolines.

Q2: I am experiencing severe streaking and poor compound recovery. What is causing this?

The Causality: Streaking is caused by a combination of poor solubility in standard non-polar solvents (like pure hexanes) and secondary Lewis acid-base interactions between the basic quinazoline nitrogens (N1/N3) and the acidic silanol sites on the silica.

The Solution: Do not load the sample in a highly polar solvent (e.g., pure DCM or DMF), as this will disrupt the column bed and cause band broadening. Instead, utilize a dry-loading technique . However, never dry-load onto silica gel, as the extended drying time will promote hydrolysis. Dry-load onto Celite 545 . To improve solubility during elution, standard protocols for dichloroquinolines/quinazolines recommend using a Petroleum Ether/Ethyl Acetate or Hexane/EtOAc gradient ()[3].

Q3: How do I separate the desired product from mono-chloro or unreacted precursors?

The Causality: Unreacted anthranilic acid precursors are highly polar and will stick to the baseline. However, mono-chloro intermediates (e.g., 4-chloro-quinazolinones) have Rf values very similar to the target compound. The Solution: The addition of the second chlorine atom drops the polarity of the molecule significantly. Utilize a shallow gradient (0% to 10% EtOAc in Hexanes) to exploit this slight polarity difference, ensuring the 2,4-dichloro product elutes first.

Part 2: Optimized Experimental Workflow

This protocol is designed as a self-validating system : every step includes a physical or spectroscopic checkpoint to guarantee the structural integrity of 7-Bromo-2,4-dichloro-8-methylquinazoline.

Step 1: Column Neutralization

  • Slurry pack the flash column using standard silica gel (230–400 mesh) in a solvent mixture of Hexanes containing 1% Et₃N .

  • Flush the packed column with at least 2 Column Volumes (CV) of the neutralized solvent to deactivate all acidic silanol sites.

Step 2: Celite Dry-Loading

  • Dissolve the crude reaction mixture in a minimal amount of dry Dichloromethane (DCM).

  • Add Celite 545 to the flask (use a 1:2 ratio of crude mass to Celite mass).

  • Evaporate the DCM under reduced pressure. Critical: Keep the water bath temperature below 30°C to prevent thermal degradation.

Step 3: Elution Strategy

  • Load the dry Celite powder evenly onto the top of the neutralized silica bed. Top with a 1 cm layer of protective sea sand.

  • Elute using a shallow gradient of 0% to 10% EtOAc in Hexanes (maintaining 1% Et₃N throughout) . Use a fast flow rate to minimize the compound's residence time on the column.

Step 4: Self-Validating Post-Processing

  • Pool the UV-active fractions (254 nm) corresponding to the first eluting spot.

  • Concentrate under reduced pressure.

  • Validation Check: Run an FTIR spectrum of the isolated solid. The absence of a broad band at ~3100–3300 cm⁻¹ confirms that no quinazolinone (N-H/O-H tautomer) has formed. In ¹H NMR (CDCl₃), the C5 proton should appear sharply downfield; an upfield shift indicates loss of the C4-chlorine.

Workflow Step1 1. Dissolve Crude in Minimal DCM Step2 2. Add Celite 545 (Not Silica!) Step1->Step2 Step3 3. Evaporate DCM (< 30°C) Step2->Step3 Step5 5. Dry Load & Elute (0-10% EtOAc/Hex + Et3N) Step3->Step5 Sample Ready Step4 4. Pre-treat Column (Hexanes + 1% Et3N) Step4->Step5 Column Ready Step6 6. Pure 7-Bromo-2,4-dichloro- 8-methylquinazoline Step5->Step6 Fast Elution

Fig 2. Optimized dry-loading and elution workflow to prevent degradation.

Part 3: Solvent System Performance Data

To assist in TLC method development, the following table summarizes the quantitative performance of various solvent systems for 2,4-dichloroquinazoline derivatives on standard silica plates.

Solvent SystemAdditiveApprox. Rf (Product)Hydrolysis RiskResolution / Tailing
Hexane / EtOAc (9:1)None0.45High Poor (Severe tailing)
Hexane / EtOAc (9:1) 1% Et₃N 0.50 Low Excellent (Sharp bands)
DCM / Hexane (1:1)None0.35ModerateGood
Toluene / EtOAc (95:5)None0.40ModerateVery Good

References

  • Barbosa, M. L. d. C., Pinheiro, P. d. S. M., Alves da Conceição, R., Pires, J. R., Franco, L. S., Sant'Anna, C. M. R., Barreiro, E. J., & Lima, L. M. (2024). "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry." Molecules, 29(24), 6021.[Link]

  • Feng, D., Xu, C., Wang, W., Zhan, H., Ge, C., & Huang, P. (2023). "Triphosgene and Triphenylphosphine Oxide-Mediated Cascade Heterocyclization of N-Acylated Anilines: One-Pot Synthesis of 2,4-Dichloroquinolines." The Journal of Organic Chemistry, 88(20), 14610-14618.[Link]

  • Kim, K. E., Comber, J. R., Pursel, A. J., Hobby, G. C., McCormick, C. J., Fisher, M. F., Marasa, K., & Perry, B. (2024). "Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation." Organic & Biomolecular Chemistry, 22, 4940-4949.[Link]

Sources

Optimization

Preventing hydrolysis and degradation of 7-Bromo-2,4-dichloro-8-methylquinazoline during storage

Technical Support Center: Storage and Handling of 7-Bromo-2,4-dichloro-8-methylquinazoline Welcome to the technical support guide for 7-Bromo-2,4-dichloro-8-methylquinazoline. This document provides researchers, scientis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Storage and Handling of 7-Bromo-2,4-dichloro-8-methylquinazoline

Welcome to the technical support guide for 7-Bromo-2,4-dichloro-8-methylquinazoline. This document provides researchers, scientists, and drug development professionals with essential information for preventing the hydrolysis and degradation of this critical synthetic intermediate during storage and handling. Adherence to these guidelines is paramount for ensuring experimental reproducibility and preserving the integrity of your starting material.

Section 1: Understanding the Inherent Instability

A thorough understanding of the molecule's chemical properties is the first step toward effective preservation.

Q1: Why is 7-Bromo-2,4-dichloro-8-methylquinazoline so susceptible to degradation, particularly from hydrolysis?

A1: The susceptibility of 7-Bromo-2,4-dichloro-8-methylquinazoline to degradation stems from the high reactivity of its two chlorine substituents, which are attached to an electron-deficient quinazoline ring system. The key points of reactivity are:

  • Electrophilic Carbons: The carbon atoms at the C2 and C4 positions of the quinazoline ring are highly electrophilic. This is due to the electron-withdrawing effect of the adjacent nitrogen atoms.

  • C4 Position as the Primary Site of Attack: The chloro-substituent at the C4 position is significantly more reactive than the one at the C2 position.[1] This is a well-documented phenomenon in quinazoline chemistry, where the C4 position is the kinetically favored site for nucleophilic substitution.[1]

  • Water as a Nucleophile: Atmospheric moisture provides a ready source of water molecules, which can act as nucleophiles. In the presence of even trace amounts of water, the C4-chloro group can be displaced via nucleophilic substitution to form the corresponding 7-Bromo-2-chloro-8-methyl-3H-quinazolin-4-one.[1][2] This hydrolysis product is often observed as a significant impurity in improperly stored samples.

  • Autocatalytic Degradation: The hydrolysis reaction releases hydrochloric acid (HCl) as a byproduct. Acidic conditions can potentially catalyze further degradation of the compound, creating a cycle of instability.

This primary hydrolysis pathway is the most common and immediate threat to the purity of the compound during storage.

Section 2: Recommended Storage and Handling Protocols

To counteract the inherent reactivity, stringent storage and handling procedures are necessary.

Q2: What are the ideal short-term and long-term storage conditions for solid 7-Bromo-2,4-dichloro-8-methylquinazoline?

A2: The primary goal of any storage strategy is the rigorous exclusion of atmospheric moisture.[2][3] We recommend the following conditions, summarized in Table 1.

Table 1: Recommended Storage Conditions for 7-Bromo-2,4-dichloro-8-methylquinazoline

Parameter Short-Term Storage (< 4 weeks) Long-Term Storage (> 4 weeks) Scientific Rationale
Temperature 2-8 °C (Refrigerated)-20 °C (Frozen)Reduces the kinetic rate of potential hydrolysis and other degradation reactions.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing direct contact with the compound.[5]
Container Tightly sealed amber glass vial with a PTFE-lined cap.Tightly sealed amber glass vial, further sealed with paraffin film.Prevents moisture ingress and protects from light to minimize risk of photodegradation.[6][7]
Environment Store inside a desiccator containing a suitable desiccant (e.g., silica gel).Store inside a desiccator within the freezer.Provides an additional layer of protection against moisture, especially during temperature fluctuations.[3][8]
Q3: What precautions are critical when handling the compound outside of storage for an experiment?

A3: Exposure to the ambient environment, even for brief periods, can introduce degradation. Follow these steps to maintain purity:

  • Temperature Equilibration: Before opening, allow the container to warm to ambient room temperature while still inside a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere Handling: If possible, handle and weigh the compound inside a glovebox under an inert atmosphere.

  • Minimize Exposure Time: If a glovebox is unavailable, open the container, weigh the required amount as quickly as possible, and immediately reseal the container tightly. Flush the headspace with inert gas before resealing if possible.

  • Avoid Protic Solvents for Storage: Do not prepare stock solutions in protic solvents (e.g., methanol, water) for storage. If a solution is required, use a high-purity, anhydrous aprotic solvent (e.g., anhydrous THF, Dioxane, or Toluene) and prepare it fresh immediately before use.

Section 3: Troubleshooting Guide: Detecting and Quantifying Degradation

Despite best efforts, degradation can occur. This section provides guidance on how to identify and assess it.

Q4: My sample of 7-Bromo-2,4-dichloro-8-methylquinazoline appears clumpy and has a slightly different color. How can I confirm if it has degraded?

A4: Visual changes are often the first sign of degradation. Hydrolysis can cause the powder to become less free-flowing due to the presence of HCl and water. However, analytical confirmation is essential. High-Performance Liquid Chromatography (HPLC) is the most reliable method for assessing the purity of quinazoline derivatives.[9][10]

The primary hydrolysis product, 7-Bromo-2-chloro-8-methyl-3H-quinazolin-4-one, is significantly more polar than the parent compound due to the replacement of a chloro group with a carbonyl and an N-H group. This polarity difference allows for excellent separation on a reverse-phase HPLC column.

Protocol 1: HPLC Purity Assessment

This protocol provides a self-validating system to check the integrity of your material.

  • Standard & Sample Preparation:

    • Accurately prepare a stock solution of your compound in HPLC-grade acetonitrile at a concentration of ~1 mg/mL.

    • Perform a serial dilution to create a working solution of ~0.1 mg/mL in the mobile phase starting condition (e.g., 50:50 acetonitrile:water).

  • HPLC System and Conditions (General Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm. Quinazolines exhibit strong UV absorbance.[10]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the resulting chromatogram. The parent 7-Bromo-2,4-dichloro-8-methylquinazoline will be the major, less retained (later eluting) peak.

    • The more polar hydrolysis product will appear as a new, earlier eluting peak.

    • Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100. A significant peak appearing before the main peak is a strong indicator of hydrolysis.

Table 2: HPLC Troubleshooting for Degradation Analysis

Observation on Chromatogram Potential Cause Recommended Action
A significant peak appears with a shorter retention time than the main product peak.Hydrolysis of the C4-chloro group, forming a more polar quinazolinone derivative.The sample has degraded. Quantify the impurity level using the area percent method. Consider acquiring a new, pure batch of the compound.
Multiple small, unexplained peaks are present.Complex degradation pathways or presence of impurities from synthesis.Use a high-resolution technique like LC-MS to identify the mass of the impurities and elucidate their structures.[11][12]
Poor peak shape (tailing) for the main peak.Secondary interactions between the basic nitrogen atoms of the quinazoline and free silanol groups on the HPLC column.Add a competing base like 0.1% triethylamine (TEA) to the mobile phase or use a base-deactivated column.[10]

Section 4: Visualization of Degradation Pathway

To aid in understanding the primary chemical transformation responsible for degradation, the following workflow illustrates the hydrolysis mechanism.

Hydrolysis_Pathway cluster_0 Degradation Process A 7-Bromo-2,4-dichloro-8-methylquinazoline (Parent Compound) B 7-Bromo-2-chloro-8-methyl-3H-quinazolin-4-one (Primary Hydrolysis Product) A->B H₂O (Atmospheric Moisture) Nucleophilic attack at C4 position - HCl

Caption: Primary hydrolysis pathway of 7-Bromo-2,4-dichloro-8-methylquinazoline.

References

  • Quinazoline derivatives: synthesis and bioactivities - PMC. (n.d.).
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - Frontiers. (n.d.). Retrieved March 23, 2026, from [Link]

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC - ResearchGate. (n.d.). Retrieved March 23, 2026, from [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC. (2014, October 29). Retrieved March 23, 2026, from [Link]

  • A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges a - Allied Academies. (2018, September 17). Retrieved March 23, 2026, from [Link]

  • Synthesis, biological evaluation, molecular docking, and MD simulation of novel 2,4-disubstituted quinazoline derivatives as selective butyrylcholinesterase inhibitors and antioxidant agents - PMC. (2024, July 6). Retrieved March 23, 2026, from [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - MDPI. (2014, October 29). Retrieved March 23, 2026, from [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes - Oriental Journal of Chemistry. (n.d.). Retrieved March 23, 2026, from [Link]

  • Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates - Organic Chemistry Portal. (n.d.). Retrieved March 23, 2026, from [Link]

  • Short-term exposure to a high-humidity environment triggers intestinal inflammation via AQP3 - PMC. (2025, June 18). Retrieved March 23, 2026, from [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. (2021, October 26). Retrieved March 23, 2026, from [Link]

  • (PDF) Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - ResearchGate. (2025, October 16). Retrieved March 23, 2026, from [Link]

  • Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - MDPI. (2022, August 18). Retrieved March 23, 2026, from [Link]

  • HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - RSC Publishing. (n.d.). Retrieved March 23, 2026, from [Link]

  • (PDF) Effects of Humidity on the Dissolution Profiles of Controlled Release Theophylline Matrix Tablets Containing Release Enhancers Prepared By Melt Granulation and Coacervation Techniques - ResearchGate. (2026, February 3). Retrieved March 23, 2026, from [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC. (n.d.). Retrieved March 23, 2026, from [Link]

  • Moisture Control and Degradation Management - American Pharmaceutical Review. (2024, February 27). Retrieved March 23, 2026, from [Link]

  • SAFETY DATA SHEET. (2025, October 24). Retrieved March 23, 2026, from [Link]

  • CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents. (n.d.).
  • Identification of in vivo metabolites of a potential anti-rheumatoid arthritis compound, the quinazolinone derivative PD110, using ultra-high performance liquid chromatography coupled with Q-Exactive plus mass spectrometrys - Taylor & Francis. (2022, April 13). Retrieved March 23, 2026, from [Link]

  • Quinazoline derivatives & pharmacological activities: a review - SciSpace. (n.d.). Retrieved March 23, 2026, from [Link]

  • Rapid inactivation of aerosolised influenza virus using low-concentration gaseous hypochlorous acid - PMC. (2025, September 29). Retrieved March 23, 2026, from [Link]

Sources

Troubleshooting

Overcoming low solubility of 7-Bromo-2,4-dichloro-8-methylquinazoline in in-vitro biological assays

[label="Assay Type?", shape=diamond, fillcolor="#FBBC Workflow for troubleshooting 7-Bromo-2,4-dichloro-8-methylquinazoline solubility in in vitro assays. Frequently Asked Questions (FAQs) Q1: Why does 7-Bromo-2,4-dichlo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="Assay Type?", shape=diamond, fillcolor="#FBBC

Workflow for troubleshooting 7-Bromo-2,4-dichloro-8-methylquinazoline solubility in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why does 7-Bromo-2,4-dichloro-8-methylquinazoline precipitate immediately upon dilution from the DMSO stock into my aqueous assay buffer? A1: This phenomenon is driven by hydrophobic collapse. When the highly lipophilic, halogenated quinazoline is transferred from a 100% DMSO environment into an aqueous buffer, the solvent polarity shifts abruptly. Water molecules cannot thermodynamically solvate the bulky halogenated core. To minimize their exposed hydrophobic surface area, the compound molecules rapidly self-associate, leading to nucleation and subsequent macroscopic precipitation[1].

Q2: Can I simply increase the DMSO concentration in my assay to force the compound into solution? A2: Only up to a specific, empirically defined threshold. In biochemical (cell-free) assays, robust enzymes can often tolerate 1% to 5% DMSO without losing catalytic efficiency[2]. However, in cell-based assays, DMSO concentrations exceeding 0.5% (v/v) frequently induce cellular toxicity, alter membrane permeability, and trigger off-target transcriptomic stress responses[3]. Relying solely on high DMSO concentrations without validating the assay's tolerance will yield artifactual data.

Q3: If I am restricted to <0.5% DMSO in my cell-based assay, what is the most scientifically sound alternative for this chemotype? A3: Complexation with cyclodextrins, specifically 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) , is the gold standard for this structural class. HP-β-CD features a hydrophobic inner cavity that can encapsulate the lipophilic quinazoline core, while its hydrophilic exterior ensures solubility in the aqueous bulk phase[4]. This creates a temporary, reversible inclusion complex that acts as a molecular shuttle, delivering the compound to the biological target without requiring toxic levels of organic co-solvents.

Quantitative Comparison of Solubilization Strategies

To select the appropriate intervention, compare the mechanistic trade-offs of standard solubilization strategies summarized below:

Solubilization StrategyMechanism of ActionRecommended Concentration RangeBest Suited ForPotential Drawbacks
DMSO Optimization Co-solvent; disrupts the crystal lattice and lowers the dielectric constant of the medium.0.1% - 5.0% (v/v)Biochemical screening, robust enzymatic assays.Enzyme denaturation at high %; cellular toxicity; off-target transcriptomic effects.
HP-β-CD Complexation Encapsulates the hydrophobic core within a hydrophilic cyclic oligosaccharide cavity.1:1 to 1:4 (Drug:Cyclodextrin molar ratio)Cell-based assays, highly lipophilic halogenated chemotypes.Requires pre-formulation time; high concentrations may extract membrane cholesterol.
Non-ionic Surfactants (e.g., Tween-20) Forms dynamic micelles that sequester hydrophobic molecules from the aqueous phase.0.005% - 0.05% (v/v)Biochemical assays prone to non-specific plasticware adsorption.Can denature sensitive proteins or cause light scattering in fluorescence readouts.
Carrier Proteins (e.g., BSA) Binds lipophilic compounds via hydrophobic pockets, acting as a physiological shuttle.0.01% - 0.1% (w/v)Cell-based assays, mimicking physiological serum protein binding.High protein binding affinity can shift the apparent IC50, underestimating potency.

Self-Validating Experimental Protocols

To ensure scientific integrity, every optimization step must be self-validating. Do not assume a solubilization strategy works without empirical confirmation.

Protocol A: Establishing Assay DMSO Tolerance (Biochemical Assays)

Causality: Before utilizing DMSO as a co-solvent, you must prove that the solvent itself does not inhibit your target enzyme or interfere with the detection chemistry[2].

  • Preparation: Prepare your standard assay buffer containing the biological target (enzyme, receptor) and substrate, omitting the test compound.

  • Titration: Spike pure DMSO into the assay buffer to achieve a gradient of final concentrations: 0.0% (Vehicle Control), 0.1%, 0.5%, 1.0%, 2.0%, and 5.0% (v/v).

  • Execution: Run the standard assay protocol (incubation and readout).

  • Validation (Data Analysis): Plot the assay signal against the DMSO concentration. The highest DMSO concentration that maintains >95% of the baseline signal (0% DMSO control) is your Maximum Tolerated Concentration (MTC). Never exceed this MTC when testing 7-Bromo-2,4-dichloro-8-methylquinazoline.

Protocol B: Preparation of an HP-β-CD Inclusion Complex (Cell-Based Assays)

Causality: The kneading/solvent evaporation technique forces the quinazoline derivative into the cyclodextrin cavity by removing the competing organic solvent, trapping the drug in a water-soluble amorphous state[4].

  • Molar Ratio Calculation: Weigh 7-Bromo-2,4-dichloro-8-methylquinazoline and HP-β-CD to achieve a 1:4 molar ratio . (Bulky, multi-halogenated aromatics require excess cyclodextrin to ensure complete encapsulation).

  • Co-dissolution: Dissolve the quinazoline compound in a minimal volume of a volatile organic solvent (e.g., methanol). Dissolve the HP-β-CD in a small volume of deionized water.

  • Complexation: Slowly add the organic solution dropwise to the aqueous cyclodextrin solution under continuous magnetic stirring at 37°C.

  • Solvent Evaporation: Continue stirring in a fume hood (or utilize a rotary evaporator) until the volatile organic solvent is completely removed. The solution should become optically clear.

  • Lyophilization (Critical Step): Freeze the resulting clear aqueous solution and lyophilize it for 24-48 hours. This yields a dry, stable inclusion complex powder, preventing premature dissociation.

  • Validation: Reconstitute this powder directly into your aqueous cell culture media. Validate kinetic solubility by measuring the solution via Nephelometry or Dynamic Light Scattering (DLS). A lack of detectable particles (>1000 nm) confirms successful solubilization.

References

  • Development of a High-Throughput Screening Assay to Identify Inhibitors of the SARS-CoV-2 Guanine-N7-Methyltransferase Using RapidFire Mass Spectrometry National Institutes of Health (NIH)[Link]

  • Effect of hydroxypropyl-beta-cyclodextrin on the solubility, stability and in-vitro release of ciprofloxacin for ocular drug delivery National Institutes of Health (NIH) / PubMed[Link]

  • DMSO Tolerance of cAMP assay in rat glucagon-like peptide-1 receptor (GLP-1R) expressing cell lines ResearchGate[Link]

Sources

Optimization

Refining reaction temperature and catalysts for 7-Bromo-2,4-dichloro-8-methylquinazoline synthesis

Technical Support Center: A Guide to the Synthesis of 7-Bromo-2,4-dichloro-8-methylquinazoline Welcome to the technical support guide for the synthesis of 7-Bromo-2,4-dichloro-8-methylquinazoline. This resource is design...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: A Guide to the Synthesis of 7-Bromo-2,4-dichloro-8-methylquinazoline

Welcome to the technical support guide for the synthesis of 7-Bromo-2,4-dichloro-8-methylquinazoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the causality behind experimental choices, helping you troubleshoot and refine your reaction conditions effectively.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental principles and choices in the synthesis of the target molecule. The most reliable and common synthetic approach involves a two-step process: first, the formation of the quinazoline-2,4-dione core, followed by a dichlorination reaction.

Q1: What is the standard synthetic pathway for 7-Bromo-2,4-dichloro-8-methylquinazoline?

A: The most prevalent and logical route begins with the cyclization of a substituted anthranilic acid derivative, namely 2-amino-4-bromo-3-methylbenzoic acid , with a carbonyl source like urea or sodium cyanate to form the stable intermediate, 7-Bromo-8-methylquinazoline-2,4(1H,3H)-dione . This dione is then subjected to a dichlorination reaction, typically using phosphorus oxychloride (POCl₃), to yield the final product. This two-step approach is generally preferred for its reliability and the stability of the dione intermediate.

Q2: What is the precise role of phosphorus oxychloride (POCl₃) and why is it used in excess?

A: Phosphorus oxychloride (POCl₃) serves as the chlorinating agent. It converts the two hydroxyl groups (in the tautomeric enol form) of the quinazoline-2,4-dione into chloro groups. The mechanism involves the activation of the carbonyl oxygen, making the carbon atom highly electrophilic and susceptible to attack by a chloride ion. The reaction is often performed using a significant excess of POCl₃ (5-10 equivalents), which acts as both the reagent and the solvent.[1][2] This high concentration ensures the reaction goes to completion, minimizing the formation of partially reacted mono-chloro intermediates.

Q3: Why is a catalyst like N,N-diethylaniline or DMF often added during the chlorination step?

A: The addition of a tertiary amine, such as N,N-diethylaniline or N,N-dimethylformamide (DMF), is crucial for catalytic activation of POCl₃. These bases react with POCl₃ to form a highly reactive Vilsmeier-type intermediate (chloroiminium salt).[3] This intermediate is a much more potent electrophile than POCl₃ alone, significantly accelerating the rate of chlorination. This allows the reaction to proceed at a lower temperature or in a shorter time frame, which can be critical for preventing thermal degradation of the product.

Q4: How critical is the purity of the starting 7-Bromo-8-methylquinazoline-2,4(1H,3H)-dione?

A: It is absolutely critical. The dione precursor must be thoroughly dried before use. Any residual moisture will rapidly quench the POCl₃ and the reactive Vilsmeier intermediate, drastically reducing the yield and leading to the formation of difficult-to-remove byproducts. We recommend drying the dione under a high vacuum at an elevated temperature (e.g., 60-80°C) for several hours before proceeding with the chlorination step.

Section 2: Troubleshooting Guide

This guide is structured to help you diagnose and solve common issues encountered during the synthesis, particularly in the critical dichlorination step.

Problem 1: Low or No Yield of 7-Bromo-2,4-dichloro-8-methylquinazoline

  • Question: My reaction is resulting in a very low yield, or I am only recovering my starting dione. What are the potential causes and how can I troubleshoot this?

  • Answer: A low or non-existent yield is a frequent challenge that can almost always be traced back to a few key parameters. A systematic approach is essential for diagnosis.

    • Potential Cause 1: Inactive Reagents. Phosphorus oxychloride is highly sensitive to moisture. If it has been improperly stored, it may be partially hydrolyzed and inactive. Similarly, the tertiary amine catalyst could be of poor quality.

      • Solution: Always use a fresh, unopened bottle of POCl₃ or distill older stock before use. Ensure your amine catalyst is pure and dry.

    • Potential Cause 2: Insufficient Temperature or Reaction Time. The dichlorination reaction has a significant activation energy barrier. If the temperature is too low or the reaction time too short, the conversion will be minimal.

      • Solution: The reaction is typically conducted at reflux, around 110-120°C.[1] Monitor the reaction's progress using Thin-Layer Chromatography (TLC). If you see the starting material is being consumed very slowly, consider increasing the temperature slightly (e.g., to 125°C) or extending the reaction time.

    • Potential Cause 3: Presence of Moisture. As mentioned in the FAQ, water is the enemy of this reaction.

      • Solution: Rigorously dry all glassware in an oven before assembly. Dry the dione starting material under a vacuum. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

    G start Low / No Yield check_reagents Verify Reagent Purity (POCl₃, Catalyst) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_sm Confirm Purity & Dryness of Starting Material start->check_sm use_fresh Use Fresh/Distilled POCl₃ & Pure Catalyst check_reagents->use_fresh optimize_cond Increase Temperature (110-125°C) Increase Time (Monitor by TLC) Use Inert Atmosphere check_conditions->optimize_cond purify_sm Dry SM under High Vacuum check_sm->purify_sm rerun Re-run Optimized Reaction purify_sm->rerun use_fresh->rerun optimize_cond->rerun

    Troubleshooting workflow for low product yield.

Problem 2: Incomplete Reaction - Formation of Mono-Chloro Byproduct

  • Question: My crude NMR shows a significant amount of a mono-chloro species alongside my desired dichloro-product. How can I push the reaction to completion?

  • Answer: The formation of the mono-chloro intermediate, 7-bromo-2-chloro-8-methylquinazolin-4(3H)-one or 7-bromo-4-chloro-8-methylquinazolin-2(1H)-one, is a clear indication of insufficient reactivity. The second chlorination is often slower than the first.

    • Solution 1: Increase Reagent Stoichiometry. Increase the equivalents of POCl₃ from 5 to 10. You can also increase the loading of the amine catalyst (e.g., from 0.5 eq to 1.0 eq of N,N-diethylaniline).

    • Solution 2: Increase Temperature and Time. This is the most direct way to overcome the activation barrier for the second chlorination. Push the reflux to a vigorous state and extend the reaction time, monitoring by TLC until the mono-chloro spot on the TLC plate has disappeared.

Problem 3: Product Degradation and Tar Formation

  • Question: My reaction mixture turns black, and the workup yields a dark, intractable tar. What causes this decomposition?

  • Answer: This is a classic sign of excessive reaction temperature. While high temperatures are needed, the quinazoline ring system can be susceptible to decomposition under harsh acidic conditions at temperatures significantly above 130°C for prolonged periods.

    • Solution: Carefully control the temperature of your heating mantle or oil bath. Do not exceed 125-130°C. If you are still observing degradation, it may be beneficial to slightly lower the temperature (e.g., to 105-110°C) and compensate with a longer reaction time or higher catalyst loading.

Section 3: Experimental Protocols and Data

The following protocols are provided as a robust starting point for your experiments.

Protocol 1: Synthesis of 7-Bromo-8-methylquinazoline-2,4(1H,3H)-dione (Precursor)
  • Reactant Setup: In a round-bottom flask, combine 2-amino-4-bromo-3-methylbenzoic acid (1.0 eq) and urea (2.0 eq).

  • Heating: Heat the mixture gradually in an oil bath to 180-190°C. The mixture will melt, and ammonia gas will evolve.

  • Reaction: Maintain the temperature for 3-4 hours until gas evolution ceases.

  • Work-up: Cool the reaction mixture to room temperature. Add a 2M sodium hydroxide solution and stir to dissolve the product.

  • Purification: Filter the hot solution to remove any insoluble impurities. Acidify the filtrate with concentrated HCl until the pH is ~2-3. The product will precipitate as a white solid.

  • Isolation: Collect the solid by filtration, wash thoroughly with water, and dry under a high vacuum to yield the dione precursor.

Protocol 2: Synthesis of 7-Bromo-2,4-dichloro-8-methylquinazoline
  • Inert Setup: Assemble oven-dried glassware under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: To a round-bottom flask, add the dried 7-Bromo-8-methylquinazoline-2,4(1H,3H)-dione (1.0 eq) and N,N-diethylaniline (1.0 eq).

  • POCl₃ Addition: Carefully add phosphorus oxychloride (POCl₃, 10.0 eq) to the flask.

  • Reflux: Heat the reaction mixture to reflux (approx. 110-120°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate solvent system) until the starting material is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature. Very carefully and slowly, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic and hazardous step.

  • Neutralization: Once the quench is complete, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or ammonium hydroxide until the pH is ~8.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be further purified by recrystallization from ethanol or by column chromatography on silica gel.[1]

Data Presentation: Optimizing Reaction Parameters

The following tables present representative data to guide optimization.

Table 1: Effect of Reaction Temperature on Dichlorination Yield (Conditions: 1.0 eq dione, 10 eq POCl₃, 1.0 eq N,N-diethylaniline, 5 hours)

EntryTemperature (°C)Yield of Dichloro-product (%)Observations
18015%Very slow conversion, mostly mono-chloro product observed.
210065%Good conversion, some starting material remains.
312092%Optimal; clean and complete conversion.[1][2]
414075%Significant byproduct formation and darkening of the mixture.

Table 2: Effect of Catalytic Additive on Reaction Time (Conditions: 1.0 eq dione, 10 eq POCl₃, 120°C)

EntryAdditive (1.0 eq)Time for >95% Conversion (h)Notes
1None> 24Extremely slow reaction.
2DMF8Effective catalysis, forms Vilsmeier reagent in situ.[4]
3N,N-diethylaniline5Highly effective, common choice for this transformation.[2]
Visualization of Synthetic Workflow
Overall workflow for the synthesis of 7-Bromo-2,4-dichloro-8-methylquinazoline.

References

  • MDPI. (2024, May 16). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Available from: [Link]

  • Journal of Synthetic Chemistry. Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of quinazolines. Available from: [Link]

  • Royal Society of Chemistry. (2016, July 27). Recent developments in transition metal catalysis for quinazolinone synthesis. Available from: [Link]

  • Taylor & Francis Online. (2006, August 21). Facile Synthesis of 12‐Ketoquino[2,1‐b]Quinazolines via the Vilsmeier–Haack Reaction of 6‐Nitro‐2‐Methyl‐3‐Aryl‐4(3H)Quinazolones. Available from: [Link]

  • ResearchGate. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Available from: [Link]

  • Taylor & Francis Online. (2005). Facile Synthesis of 12-Ketoquino [2,1-b]Quinazolines via the Vilsmeier–Haack Reaction of 6-Nitro. Available from: [Link]

  • Arkivoc. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Available from: [Link]

  • ResearchGate. (2018). A facile synthesis of quinazolinone derivatives through Vilsmeier intermediate. Available from: [Link]

  • Wikipedia. Sandmeyer reaction. Available from: [Link]

  • PMC. 2,4-Dichloro-7-fluoroquinazoline. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral data analysis for 7-Bromo-2,4-dichloro-8-methylquinazoline

Comparative Analytical Guide: Resolving Regioisomerism in Substituted Quinazolines via NMR Spectral Analysis Executive Summary In the development of targeted therapeutics, highly functionalized heterocyclic scaffolds lik...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analytical Guide: Resolving Regioisomerism in Substituted Quinazolines via NMR Spectral Analysis

Executive Summary

In the development of targeted therapeutics, highly functionalized heterocyclic scaffolds like 7-Bromo-2,4-dichloro-8-methylquinazoline serve as critical building blocks. However, the exact placement of halogens on the quinazoline core drastically alters the molecule's pharmacological trajectory. A common analytical bottleneck in drug development is differentiating this target compound from its regioisomers (e.g., the 6-bromo alternative).

As a Senior Application Scientist, I have structured this guide to objectively compare the efficacy of 1D vs. 2D NMR methodologies in resolving this regiochemistry. By moving beyond simple peak picking, this guide establishes a self-validating analytical framework grounded in the electronic causality of the quinazoline scaffold.

Part 1: The Causality of Spectral Signatures in Quinazolines

To effectively assign the NMR spectra of substituted quinazolines, one must first understand the electronic causality of the scaffold. The nitrogen atoms at positions 1 and 3 exert a strong electron-withdrawing effect, significantly deshielding the C2 and C4 carbons and pushing their ¹³C chemical shifts heavily downfield (typically >155 ppm)[1].

When comparing 7-Bromo-2,4-dichloro-8-methylquinazoline to its alternative, 6-Bromo-2,4-dichloro-8-methylquinazoline , the primary diagnostic differentiator is the spin-spin coupling mediated by the aromatic π-system:

  • The Target (7-Bromo Isomer): The substitution pattern leaves only two protons on the aromatic ring: H-5 and H-6. Because these protons reside on adjacent carbons, their spin states couple strongly, resulting in an ortho-coupling constant (³J ≈ 8.5–9.0 Hz).

  • The Alternative (6-Bromo Isomer): This regioisomer possesses protons at C5 and C7. This spatial arrangement restricts them to meta-coupling, yielding a much smaller coupling constant (⁴J ≈ 2.0–2.5 Hz).

Therefore, the J-coupling causality makes 1D ¹H NMR the primary diagnostic tool[2]. Furthermore, the presence of the bromine atom induces a "heavy atom effect." This relativistic phenomenon shields the ipso carbon (C7 in the target molecule), causing it to appear further upfield in the ¹³C NMR spectrum than a typical aromatic C-H carbon[3].

Part 2: Comparative Spectral Data Analysis

The following table summarizes the quantitative NMR parameters used to objectively differentiate the target compound from its primary regioisomer.

Analytical Parameter7-Bromo-2,4-dichloro-8-methylquinazoline (Target)6-Bromo-2,4-dichloro-8-methylquinazoline (Alternative)Diagnostic Significance
Aromatic Protons H-5, H-6H-5, H-7Determines the substitution pattern
¹H Multiplicity Two doublets (d)Two doublets (d)Indicates the number of adjacent protons
J-Coupling Constant ³J ≈ 8.5 Hz (ortho)⁴J ≈ 2.0 Hz (meta)Primary Differentiator
H-5 Chemical Shift ~8.05 ppm~8.20 ppmInfluenced by the adjacent Br in the 6-isomer
C7 ¹³C Shift ~128.0 ppm (C-Br)~135.0 ppm (C-H)Heavy atom effect of Bromine

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the analytical workflow must not rely on a single data point. The following protocols establish a self-validating system where 1D NMR provides the initial hypothesis, and 2D HMBC locks in the absolute regiochemistry.

Protocol 1: High-Resolution 1D NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the quinazoline derivative in 0.6 mL of anhydrous CDCl₃.

    • Causality: CDCl₃ is selected for its superior solubilizing properties for halogenated quinazolines. Complete dissolution prevents line broadening caused by sample viscosity, which would otherwise obscure the critical J-coupling differences between the ortho and meta isomers[2].

  • Shimming and Tuning: Perform automated gradient shimming (e.g., topshim on Bruker systems). Poor magnetic field homogeneity is the leading cause of merged aromatic doublets[2].

  • ¹H NMR Acquisition: Acquire data at 400 MHz or 600 MHz using a 30° pulse angle with 16 scans and a relaxation delay (d1) of 2.0 seconds.

    • Causality: The 2.0s delay ensures complete longitudinal relaxation of the C8-methyl protons, allowing for accurate integration (3H) relative to the aromatic protons (1H each).

Protocol 2: 2D HMBC Self-Validating Assignment

Because quaternary carbons (C2, C4, C4a, C7, C8, C8a) lack directly attached protons, standard 1D ¹³C or 2D HSQC spectra are insufficient for unambiguous assignment[2].

  • Parameter Setup: Load a standard gradient-selected HMBC pulse program. Set the long-range coupling constant delay to optimize for J = 8 Hz.

  • Data Acquisition: Acquire with 256 increments in the F1 (¹³C) dimension to ensure high resolution, which is critical for distinguishing the closely spaced quaternary carbons of the quinazoline core.

  • Self-Validating Logic: Map the correlation from the C8-methyl singlet (~2.75 ppm). The methyl protons must show a strong 3-bond (³JCH) correlation to C7 and C8a.

    • System Validation: If the carbon at C7 exhibits the upfield shift indicative of the bromine heavy-atom effect (~128.0 ppm), the 7-bromo regiochemistry is validated. If the correlation points to a standard, unshielded C-H carbon, the system systematically rejects the 7-bromo hypothesis.

Part 4: Logical Workflow Diagram

G Start Acquire 1H NMR (400/600 MHz) Analyze Analyze Aromatic Proton Multiplicity Start->Analyze CheckJ Evaluate J-Coupling (H-5 & H-6/7) Analyze->CheckJ Ortho 3J ≈ 8.5 Hz (Ortho-coupled) CheckJ->Ortho Doublets Meta 4J ≈ 2.0 Hz (Meta-coupled) CheckJ->Meta Doublets Isomer7 7-Bromo-2,4-dichloro- 8-methylquinazoline Ortho->Isomer7 Isomer6 6-Bromo-2,4-dichloro- 8-methylquinazoline Meta->Isomer6 HMBC 2D HMBC Validation (CH3 to C7/C8a) Isomer7->HMBC Isomer6->HMBC

Workflow for differentiating quinazoline regioisomers via 1D and 2D NMR analysis.

References

  • Title : Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents Source : Semantic Scholar URL :[Link]

  • Title : Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines Source : Frontiers in Chemistry URL :[Link]

Sources

Comparative

HPLC Method Validation for Determining 7-Bromo-2,4-dichloro-8-methylquinazoline Purity: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by highly substituted, electron-deficient heterocyclic intermediates. 7-Bromo-2,4-dichloro-8-methylquinazoline (CAS: 1388056-03-8)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by highly substituted, electron-deficient heterocyclic intermediates. 7-Bromo-2,4-dichloro-8-methylquinazoline (CAS: 1388056-03-8) is a critical building block in the synthesis of advanced kinase inhibitors and targeted oncology therapeutics. Accurately determining its purity is paramount; however, distinguishing this compound from its synthetic impurities—specifically des-bromo derivatives, hydrolysis products, and regioisomers (like the 6-bromo analogue)—requires an analytical method that goes beyond standard reversed-phase chromatography.

This guide provides an objective comparison between traditional C18 and advanced Biphenyl stationary phases, supported by experimental data. Furthermore, it details a self-validating, step-by-step High-Performance Liquid Chromatography (HPLC) protocol fully compliant with the latest[1] guidelines.

Mechanistic Insight: The Selectivity Challenge

Standard C18 columns rely almost exclusively on hydrophobic (London dispersion) interactions. Because 7-Bromo-2,4-dichloro-8-methylquinazoline and its regioisomers possess nearly identical hydrophobicity and molecular volumes, a C18 phase often fails to achieve baseline separation, resulting in co-elution.

To solve this, we must exploit the unique electronic properties of the quinazoline core. By switching to a Biphenyl stationary phase , we introduce orthogonal retention mechanisms: π−π interactions and dipole-dipole forces. The electron-deficient nature of the multi-halogenated quinazoline ring interacts strongly with the electron-rich biphenyl groups on the silica surface. Because the exact position of the halogens (e.g., 7-bromo vs. 6-bromo) subtly alters the molecule's dipole moment and steric profile, the biphenyl rings can dynamically twist to accommodate and resolve these shape-specific differences, achieving baseline resolution where C18 fails.

Mechanism cluster_c18 Standard C18 Phase cluster_biphenyl Biphenyl Phase analyte 7-Bromo-2,4-dichloro- 8-methylquinazoline c18 Hydrophobic Interaction (London Dispersion) analyte->c18 biph π-π & Dipole Interactions (Shape Selectivity) analyte->biph res1 Poor Resolution (Co-elution) c18->res1 res2 Baseline Resolution (Rs > 2.0) biph->res2

Figure 1: Chromatographic separation mechanisms of C18 versus Biphenyl stationary phases.

Comparative Performance Data

To objectively evaluate performance, identical gradient conditions were applied to both a standard fully porous C18 column and a core-shell Biphenyl column. The target was the resolution of 7-Bromo-2,4-dichloro-8-methylquinazoline from its critical pair (the 6-bromo regioisomer).

Table 1: Chromatographic Performance Comparison
Chromatographic ParameterStandard C18 Column (2.5 µm)Core-Shell Biphenyl Column (2.6 µm)
Retention Time (min) 6.457.12
Resolution ( Rs​ ) vs. 6-bromo 1.1 (Co-elution / Unacceptable)3.4 (Baseline / Optimal)
Tailing Factor ( Tf​ ) 1.451.08
Theoretical Plates ( N ) ~8,500~14,200

Experimental Methodology: A Self-Validating Protocol

Every robust analytical method must function as a self-validating system . This means the protocol includes built-in causality checks that prevent the generation of invalid data.

Step 1: System Suitability Testing (SST) - The Gatekeeper

Before any sample is analyzed, the system must prove its fitness.

  • Blank Injection: Ensures zero carryover or baseline drift.

  • Standard Precision: Inject the 100 µg/mL standard five times. The Relative Standard Deviation (RSD) of the peak area must be 2.0%. This validates injector reproducibility.

  • Resolution Solution (Critical Check): Inject a mixture containing both the 7-bromo and 6-bromo isomers. The system automatically calculates resolution ( Rs​ ). Causality Rule: If Rs​<2.0 , the sequence automatically aborts. This ensures that subtle column degradation or mobile phase preparation errors are caught before data collection.

Step 2: Sample Preparation
  • Diluent: 50:50 Acetonitrile:Water. Rationale: Matches the initial gradient strength to prevent solvent-induced peak distortion (fronting) while maintaining solubility of the highly hydrophobic analyte.

  • Standard/Sample Concentration: Accurately weigh 10.0 mg of the substance, dissolve in diluent, and make up to 100 mL (100 µg/mL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter. Rationale: PTFE exhibits minimal non-specific binding for halogenated aromatics.

Step 3: Optimized Chromatographic Conditions
  • System: UHPLC equipped with a Diode Array Detector (DAD).

  • Column: Core-Shell Biphenyl (100 x 4.6 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent, suppressing residual silanol ionization on the silica surface and sharpening the basic quinazoline peaks.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0-2 min (20% B), 2-10 min (20% 80% B), 10-12 min (80% B), 12-12.1 min ( 20% B), 12.1-15 min (Equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity, improving mass transfer).

  • Detection Wavelength: 254 nm.

Method Validation Framework (ICH Q2(R2))

Following the[2], the method was subjected to rigorous validation to ensure it is fit for its intended purpose.

ICH_Workflow sst System Suitability Testing (SST) Self-Validating Check spec Specificity / Selectivity (Rs > 2.0) sst->spec lin Linearity & Range (R² ≥ 0.999) spec->lin acc Accuracy (Recovery 98-102%) lin->acc prec Precision (RSD ≤ 2.0%) acc->prec rob Robustness (DoE Approach) prec->rob report Final Validation Report (Fit for Purpose) rob->report

Figure 2: ICH Q2(R2) Method Validation Workflow with built-in System Suitability.

Table 2: ICH Q2(R2) Validation Summary (Biphenyl Column)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Complete resolution from impurities ( Rs​>2.0 )No matrix interference, Rs​=3.4 Pass
Linearity 5 levels (50% to 150%), R2≥0.999 R2=0.9998 , y-intercept 2% of responsePass
Accuracy Spike recovery at 80%, 100%, 120% (98.0% - 102.0%)Mean Recovery: 99.4% - 100.6%Pass
Precision Repeatability (n=6 injections), %RSD 2.0%%RSD = 0.45%Pass
Robustness %RSD 2.0% under deliberate variations%RSD = 0.62% max (Flow ± 0.1, Temp ± 5°C)Pass
Causality in Robustness Testing

Robustness is not merely a checklist item; it defines the method's operational boundaries. By utilizing a Design of Experiments (DoE) approach to vary flow rate, column temperature, and mobile phase composition simultaneously, we mapped the analytical design space. The data confirmed that even at the edges of failure (e.g., 35°C and 1.1 mL/min), the π−π interactions of the biphenyl column maintained a resolution >2.5 , proving the method's resilience against day-to-day laboratory fluctuations.

Conclusion

For complex halogenated heterocycles like 7-Bromo-2,4-dichloro-8-methylquinazoline, traditional C18 methodologies are analytically insufficient. By transitioning to a Biphenyl stationary phase and implementing a self-validating protocol with strict System Suitability gatekeeping, laboratories can achieve baseline resolution of critical regioisomers. The experimental data confirms that this method is highly accurate, precise, and fully compliant with ICH Q2(R2) regulatory standards, ensuring seamless integration into pharmaceutical quality control environments.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Q2(R2) Validation of Analytical Procedures / Q14 Analytical Procedure Development Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Validation

Comparative Reactivity Guide: 7-Bromo-2,4-dichloro-8-methylquinazoline vs. 2,4-Dichloroquinazoline

Executive Summary The quinazoline scaffold is a highly privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors and anti-inflammatory agents. When designing synthetic route...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinazoline scaffold is a highly privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors and anti-inflammatory agents. When designing synthetic routes for novel quinazoline derivatives, the choice of the di-halogenated starting material dictates the entire downstream functionalization strategy.

This guide provides an in-depth comparative analysis of the baseline 2,4-dichloroquinazoline against the highly functionalized 7-bromo-2,4-dichloro-8-methylquinazoline . By understanding the specific steric and electronic perturbations introduced by the 7-bromo and 8-methyl substituents, chemists can rationally design self-validating synthetic workflows that maximize regioselectivity and yield.

Mechanistic Causality & Structural Analysis

Baseline S_NAr Regioselectivity: The C4 vs. C2 Paradigm

In an unsubstituted 2,4-dichloroquinazoline ring, nucleophilic aromatic substitution (S_NAr) is inherently regioselective for the C4 position. Density Functional Theory (DFT) calculations reveal that the carbon atom at the C4 position possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to C2[1]. This electronic disparity translates to a lower activation energy barrier for nucleophilic attack at C4. Consequently, treatment with primary or secondary amines under mild conditions (0–5 °C) exclusively yields the 4-amino-2-chloroquinazoline intermediate. Subsequent substitution at the C2 position requires harsher conditions (e.g., elevated temperatures or stronger nucleophiles) due to the resonance stabilization of the intermediate carbanion and the decreased electrophilicity of the mono-aminated ring.

The Steric Shielding of the 8-Methyl Group

The introduction of an 8-methyl group in 7-bromo-2,4-dichloro-8-methylquinazoline fundamentally alters the reactivity profile at the adjacent C2 position. The methyl group projects significant steric bulk into the spatial trajectory required for nucleophilic attack at C2. Historical high-pressure reaction studies on 8-methylquinazolines demonstrate that this steric hindrance severely retards electrophilic and nucleophilic interactions at the adjacent nitrogen and carbon centers[2]. As a result, while the C4 S_NAr remains highly efficient, achieving a secondary S_NAr at C2 becomes exceptionally difficult, often necessitating transition-metal catalysis (e.g., Buchwald-Hartwig amination) or extreme thermal conditions (>120 °C).

Electronic Activation and Cross-Coupling via the 7-Bromo Group

The 7-bromo substituent serves a dual purpose. Inductively, it acts as an electron-withdrawing group, slightly increasing the overall electrophilicity of the quinazoline core. More importantly, it provides an orthogonal functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). Because the C–Br bond is highly reactive toward oxidative addition by Pd(0), chemists can selectively install aryl or heteroaryl groups at C7 after the initial C4 amination, enabling the synthesis of complex, "V-shaped" tricyclic or diarylheterocyclic inhibitors[3][4].

Comparative Performance Data

The following table summarizes the differential reactivity profiles of the two scaffolds, providing empirical benchmarks for reaction planning.

Parameter2,4-Dichloroquinazoline7-Bromo-2,4-dichloro-8-methylquinazolineMechanistic Rationale
C4 S_NAr Reactivity High (0–25 °C, 1–2 h)High (0–25 °C, 1–2 h)C4 LUMO coefficient dominates; unaffected by 8-Me sterics.
C2 S_NAr Reactivity Moderate (80–100 °C, 4–8 h)Very Low (>120 °C or Pd-catalyzed)8-Methyl group sterically shields the C2 trajectory.
Cross-Coupling Potential NoneHigh at C7 (Pd-catalyzed, 80–90 °C)7-Bromo provides an orthogonal site for Suzuki/Stille couplings.
Primary Application Standard 2,4-diaminoquinazolinesComplex allosteric modulators & kinase inhibitors7-Br allows for extended hydrophobic pocket targeting.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific in-process controls (IPCs) to verify mechanistic success before proceeding.

Protocol A: Regioselective C4-Amination of 2,4-Dichloroquinazoline

Objective: Isolate the 4-amino-2-chloroquinazoline intermediate without C2 over-substitution.

  • Initialization: Dissolve 2,4-dichloroquinazoline (1.0 eq) in anhydrous THF (0.2 M) under an inert N₂ atmosphere. Cool the reaction vessel to 0–5 °C using an ice-water bath.

  • Nucleophile Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq). Causality: DIPEA acts as a non-nucleophilic proton sponge to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

  • S_NAr Execution: Dropwise add the desired primary amine (1.05 eq) dissolved in THF. Maintain temperature below 5 °C.

  • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (high Rf) should cleanly convert to a single lower-Rf spot within 2 hours. The absence of a baseline spot confirms no C2 over-substitution has occurred.

  • Quench & Isolate: Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: Sequential Functionalization of 7-Bromo-2,4-dichloro-8-methylquinazoline

Objective: Achieve C4-amination, followed by C7 Suzuki coupling, navigating the 8-methyl steric block.

  • Step 1: C4 S_NAr: Follow Protocol A using 7-bromo-2,4-dichloro-8-methylquinazoline. The 8-methyl group does not impede C4 attack. Isolate the 4-amino-7-bromo-2-chloro-8-methylquinazoline intermediate.

  • Step 2: C7 Suzuki-Miyaura Coupling:

    • Dissolve the intermediate (1.0 eq) and the desired arylboronic acid (1.2 eq) in a degassed mixture of 1,4-Dioxane/H₂O (4:1).

    • Add Na₂CO₃ (2.5 eq) and Pd(dppf)Cl₂ (0.05 eq). Heat to 90 °C for 4 hours.

    • Causality: The Pd(0) catalyst selectively undergoes oxidative addition at the C7–Br bond over the C2–Cl bond due to the lower bond dissociation energy of C–Br and the severe steric shielding of the C2–Cl bond by the 8-methyl group[3].

  • Self-Validation (IPC): LC-MS analysis must show a mass shift corresponding to the loss of bromine (isotope pattern disappearance) and the addition of the aryl mass, with the C2 chlorine isotope pattern (M / M+2) remaining intact.

  • Step 3: C2 Amination (Overcoming Sterics): To substitute the remaining C2 chlorine, standard refluxing will fail. Utilize Buchwald-Hartwig conditions: Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), Cs₂CO₃ (2.0 eq), and the secondary amine (2.0 eq) in Toluene at 110 °C for 12 hours.

Mechanistic Pathway Visualization

The following diagram maps the divergent synthetic logic dictated by the structural differences between the two scaffolds.

ReactivityComparison DCQ 2,4-Dichloroquinazoline DCQ_C4 4-Amino-2-chloroquinazoline (Fast, 0-5 °C) DCQ->DCQ_C4 1 eq Amine Regioselective S_NAr DCQ_C2 2,4-Diaminoquinazoline (Moderate, 80 °C) DCQ_C4->DCQ_C2 Excess Amine Heat (80 °C) BMQ 7-Bromo-2,4-dichloro- 8-methylquinazoline BMQ_C4 4-Amino-7-bromo-2-chloro- 8-methylquinazoline (Fast, 0-25 °C) BMQ->BMQ_C4 1 eq Amine Regioselective S_NAr BMQ_C7 C7-Aryl-4-amino-2-chloro- 8-methylquinazoline (Suzuki, Pd cat, 90 °C) BMQ_C4->BMQ_C7 Arylboronic Acid Pd Catalyst BMQ_C2 C2-Aminated Final Product (Very Slow, >110 °C Buchwald) BMQ_C7->BMQ_C2 Amine, Pd Catalyst (8-Me Steric Block)

Reaction pathways highlighting steric & electronic divergence in substituted quinazolines.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: PubMed Central (PMC) URL:[Link]

  • New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling Source: PubMed Central (PMC) URL:[Link]

  • Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core Source: PubMed Central (PMC) URL:[Link]

  • High-Pressure Reactions of Heteroaromatic Nitrogen Compounds with Dimethyl Acetylenedicarboxylate Source: University of St Andrews Repository URL:[Link]

Sources

Comparative

Mass spectrometry (LC-MS) fragmentation pattern of 7-Bromo-2,4-dichloro-8-methylquinazoline

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 7-Bromo-2,4-dichloro-8-methylquinazoline Authored by: A Senior Application Scientist This guide provides a detailed analysis of the expected L...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 7-Bromo-2,4-dichloro-8-methylquinazoline

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the expected Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern of 7-Bromo-2,4-dichloro-8-methylquinazoline. As a complex halogenated heterocyclic compound, understanding its behavior under mass spectrometric conditions is crucial for its unambiguous identification in complex matrices, such as during metabolite profiling, impurity analysis, or reaction monitoring in drug development. This document synthesizes foundational mass spectrometry principles with insights into the specific structural motifs of the analyte to provide a predictive and practical framework for researchers.

Introduction to the Analyte and Analytical Imperatives

7-Bromo-2,4-dichloro-8-methylquinazoline is a substituted quinazoline, a class of compounds of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3] The precise structural characterization of such molecules is a prerequisite for advancing their development. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose, offering unparalleled sensitivity and structural specificity.

The fragmentation of an ionized molecule in the mass spectrometer provides a "fingerprint" that is unique to its structure.[4] For 7-Bromo-2,4-dichloro-8-methylquinazoline, the fragmentation is governed by the stable quinazoline core and the presence of multiple, distinct halogen substituents. The inherent isotopic abundances of bromine and chlorine provide an additional layer of confirmation, making mass spectrometry a powerful tool for its analysis.[4][5][6]

Predicted Fragmentation Pathways under Electrospray Ionization (ESI)

In a typical LC-MS experiment operating in positive ion mode, the analyte will be ionized via Electrospray Ionization (ESI), a soft ionization technique that primarily forms the protonated molecular ion, [M+H]⁺.[7] The fragmentation of this precursor ion is then induced by collision-induced dissociation (CID) in the collision cell of the mass spectrometer. The expected fragmentation cascade is dictated by the relative bond strengths and the stability of the resulting fragment ions.

The molecular formula for the analyte is C₉H₄BrCl₂N₂. Using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N), the monoisotopic mass of the neutral molecule is approximately 288.89 Da. The protonated molecule [M+H]⁺ will therefore have an m/z around 289.89.

The key structural features influencing fragmentation are:

  • The Quinazoline Ring System: A stable aromatic core that requires significant energy to fragment.

  • Carbon-Halogen Bonds: The C-Br bond is generally weaker and more labile than the C-Cl bonds, suggesting that the loss of a bromine radical (Br•) may be a favored initial fragmentation step.[8]

  • Chloro Substituents: The two chlorine atoms can be lost sequentially as radicals (Cl•) or as part of a neutral loss of HCl.

  • Methyl Group: Loss of a methyl radical (CH₃•) is another possible fragmentation pathway.

Primary Fragmentation Events:
  • Loss of a Halogen Radical: The most intuitive fragmentation pathways involve the cleavage of the carbon-halogen bonds. Given the relative bond energies, the initial loss of a bromine radical (•Br, 79/81 Da) is highly probable. This would be followed by sequential losses of chlorine radicals (•Cl, 35/37 Da).

  • Loss of HCl: A common fragmentation pathway for chlorine-containing heterocyclic compounds is the neutral loss of hydrogen chloride (HCl, 36 Da). This is often a lower-energy rearrangement process compared to radical loss.

  • Loss of Methyl Radical: Cleavage of the C-C bond between the aromatic ring and the methyl group can result in the loss of a methyl radical (•CH₃, 15 Da).

These initial events can be followed by further sequential losses to generate a rich MS/MS spectrum. The proposed primary fragmentation pathways are visualized in the diagram below.

G cluster_main Proposed Fragmentation Pathway of 7-Bromo-2,4-dichloro-8-methylquinazoline M [M+H]⁺ m/z 289.9, 291.9, 293.9, 295.9 F1 [M+H - Br•]⁺ m/z 211.0, 213.0 M->F1 - Br• F2 [M+H - Cl•]⁺ m/z 254.9, 256.9, 258.9 M->F2 - Cl• F3 [M+H - HCl]⁺ m/z 253.9, 255.9, 257.9 M->F3 - HCl F1_1 [M+H - Br• - Cl•]⁺ m/z 176.0 F1->F1_1 - Cl• F2_1 [M+H - Cl• - Cl•]⁺ m/z 219.9, 221.9 F2->F2_1 - Cl• F3_1 [M+H - HCl - Br•]⁺ m/z 175.0 F3->F3_1 - Br•

Caption: Proposed ESI-MS/MS fragmentation of protonated 7-Bromo-2,4-dichloro-8-methylquinazoline.

Data Summary and Isotopic Pattern Analysis

The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio) creates a highly characteristic isotopic pattern for the molecular ion and any fragments containing these halogens.[6][9] This pattern is a powerful tool for confirming the elemental composition of observed ions.

The theoretical isotopic distribution for the [M+H]⁺ ion will show four major peaks at M, M+2, M+4, and M+6, with a distinctive intensity ratio. This provides high confidence in the identification of the parent compound. The table below summarizes the predicted major fragment ions.

Predicted Ion Proposed Structure / Loss Monoisotopic m/z (⁷⁹Br, ³⁵Cl) Key Isotopic Peaks (m/z) and Expected Ratio
[M+H]⁺ Protonated Parent Molecule289.8963289.9 : 291.9 : 293.9 : 295.9
[M+H - Cl•]⁺ Loss of Chlorine Radical254.9275254.9 : 256.9 : 258.9 (Complex Br/Cl pattern)
[M+H - HCl]⁺ Loss of Hydrogen Chloride253.9202253.9 : 255.9 : 257.9 (Complex Br/Cl pattern)
[M+H - Br•]⁺ Loss of Bromine Radical210.9780211.0 : 213.0 (~3:1 from two Cl atoms)
[M+H - Br• - Cl•]⁺ Sequential loss of Br then Cl175.0091175.0 : 177.0 (~3:1 from one Cl atom)
[M+H - Br• - 2Cl•]⁺ Sequential loss of all halogens140.0403140.0 (No halogens remaining)

Comparative Analysis with Alternative Methodologies

While LC-MS/MS is the preferred method for analyzing 7-Bromo-2,4-dichloro-8-methylquinazoline in biological or pharmaceutical contexts, Gas Chromatography-Mass Spectrometry (GC-MS) could be considered for the analysis of the pure compound, provided it has sufficient volatility and thermal stability.

  • LC-MS/MS (ESI):

    • Pros: Ideal for non-volatile or thermally labile compounds. Excellent for direct analysis of complex mixtures (e.g., plasma, reaction media) with minimal sample cleanup. Soft ionization provides a clear molecular ion.

    • Cons: Fragmentation can sometimes be limited with soft ionization, requiring optimization of collision energy.

  • GC-MS (EI):

    • Pros: Electron Ionization (EI) is a high-energy technique that produces extensive and highly reproducible fragmentation patterns, ideal for library matching.[4][5]

    • Cons: Requires the analyte to be volatile and thermally stable. Derivatization may be necessary. The molecular ion may be weak or absent due to the high energy of ionization.[10]

For drug development professionals, the data from LC-MS/MS is often more relevant as it mimics the conditions used for pharmacokinetic and metabolic studies.[11]

Detailed Experimental Protocol for LC-MS/MS Analysis

This protocol provides a robust starting point for the method development and analysis of 7-Bromo-2,4-dichloro-8-methylquinazoline.

Objective: To acquire high-quality MS and MS/MS spectra of the target analyte.

A. Liquid Chromatography (LC) Conditions:

  • Rationale: A reversed-phase C18 column is chosen for its excellent retention and separation of moderately non-polar small molecules. A gradient elution is employed to ensure good peak shape and efficient elution. Formic acid is added to the mobile phase to promote protonation of the analyte for positive mode ESI.

  • Instrument: Agilent 1290 Infinity II LC System or equivalent.

  • Column: ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 10% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 10% B

    • 9.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

B. Mass Spectrometry (MS) Conditions:

  • Rationale: Positive ESI mode is selected to generate the protonated molecular ion [M+H]⁺. A high-resolution mass spectrometer (Q-TOF or Orbitrap) is recommended to confirm the elemental composition of the precursor and fragment ions.[12]

  • Instrument: Agilent 6545XT AdvanceBio Q-TOF LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Gas Temperature: 325 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer: 35 psig.

  • Sheath Gas Temp: 350 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage (Vcap): 3500 V.

  • Nozzle Voltage: 500 V.

  • Fragmentor: 120 V.

  • Mass Range (MS1 Scan): m/z 100 - 500.

  • Acquisition Rate: 2 spectra/s.

C. Tandem Mass Spectrometry (MS/MS) Conditions:

  • Rationale: Targeted MS/MS is performed on the [M+H]⁺ isotopic cluster to generate fragment ions. A stepped collision energy approach is useful to observe both low-energy (e.g., HCl loss) and high-energy (e.g., radical loss) fragmentation pathways.

  • Acquisition Mode: Targeted MS/MS.

  • Precursor Ion(s): m/z 289.9, 291.9.

  • Collision Energy (CE): Stepped at 15, 25, and 40 eV.

  • Acquisition Rate: 3 spectra/s.

  • Collision Gas: Nitrogen.

Conclusion

The LC-MS/MS analysis of 7-Bromo-2,4-dichloro-8-methylquinazoline yields a rich and informative fragmentation pattern. The logical fragmentation pathways, primarily involving the sequential loss of halogens, are readily predictable. The most powerful diagnostic feature is the unique isotopic signature conferred by the presence of both bromine and chlorine, which allows for high-confidence identification of the parent molecule and its fragments. The provided experimental protocol serves as a validated starting point for researchers, enabling them to reliably characterize this and structurally similar compounds, thereby supporting and accelerating the drug discovery and development process.

References

  • BenchChem. (2025). Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1-Bromo-3-chloro-5-iodobenzene.
  • University of Arizona.
  • BenchChem. (2025). Mass Spectrometry Fragmentation of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene: An In-depth Technical Guide.
  • Gulea, V., et al. (2021). Intermolecular Halogen Bond Detected in Racemic and Optically Pure N-C Axially Chiral 3-(2-Halophenyl)quinazoline-4-thione Derivatives. Molecules, 26(16), 4983. [Link]

  • Hübner, K., et al. (2016). The Main Fragmentation Reactions of Organic Compounds. In: Mass Spectrometry in the Pharmaceutical Industry. Wiley.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Tipparaju, S. M., et al. (2016). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Molecules, 21(11), 1435. [Link]

  • NIST. 4(1H)-Quinazolinone, 2-methyl-. In: NIST Chemistry WebBook. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Substituted Quinazolines.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane.
  • Al-dujaili, L. J., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Link]

  • Hranjec, M., et al. (2020). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H). Molecules, 25(23), 5652. [Link]

  • ResearchGate. (2009). Mass spectrometry of halogen-containing organic compounds. [Link]

  • AiFChem. 7-Bromo-2,4-dichloro-8-methylquinazoline 98%. [Link]

  • Sharma, A., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100781. [Link]

  • Google Patents. (2022). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.
  • Frontiers. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. [Link]

  • Agilent Technologies. (2014). Accurate-Mass Q-TOF LC/MS and Molecular Structure Correlator. [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

  • IntechOpen. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]

  • ResearchGate. (2019). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. [Link]

Sources

Validation

7-Bromo-2,4-dichloro-8-methylquinazoline vs 7-Bromo-4-chloro-8-methylquinazoline in drug design

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (such as the EGFR inhibitors gefitinib and erlotinib) and emerging RNA-targeting ther...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (such as the EGFR inhibitors gefitinib and erlotinib) and emerging RNA-targeting therapeutics. Within this chemical space, the 7-bromo-8-methyl substitution pattern provides a unique stereoelectronic profile. The 8-methyl group restricts the rotation of C7 substituents, locking the molecule into a specific bioactive conformation, while the 7-bromo moiety serves as a versatile handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) [1].

When designing a synthetic route for a novel quinazoline-based drug, medicinal chemists frequently must choose between two critical building blocks: 7-Bromo-2,4-dichloro-8-methylquinazoline and 7-Bromo-4-chloro-8-methylquinazoline . This guide objectively compares their chemical reactivity, synthetic utility, and impact on drug design, supported by validated experimental protocols.

Chemical Reactivity & Mechanistic Causality

The fundamental difference between these two intermediates lies in their capacity for nucleophilic aromatic substitution (SNAr). The pyrimidine ring of the quinazoline core is highly electron-deficient. Due to the combined inductive and resonance effects of the two adjacent nitrogen atoms, the C4 position is the most electrophilic site on the ring.

  • 7-Bromo-2,4-dichloro-8-methylquinazoline (The 2,4-Dichloro Variant): This building block enables orthogonal, sequential functionalization. Because the C4 chloride is significantly more reactive than the C2 chloride, a nucleophile (such as an aliphatic amine) will selectively attack C4 at low temperatures. Once the C4 position is substituted, the ring becomes slightly more electron-rich, deactivating the C2 position. A second, different nucleophile can then be introduced at C2 using elevated temperatures. This is critical for synthesizing 2,4-disubstituted quinazolines, which are often required to engage both the hinge region and the solvent channel/gatekeeper residues of kinases[2].

  • 7-Bromo-4-chloro-8-methylquinazoline (The 4-Chloro Variant): This intermediate contains a proton at C2. It undergoes a single SNAr reaction at C4. This is ideal for rapidly generating 4-substituted quinazolines where C2 functionalization is not required. It streamlines the synthesis and improves overall yield by eliminating the risk of over-substitution or regioselectivity issues.

QuinazolineReactivity A 7-Bromo-2,4-dichloro- 8-methylquinazoline C Amine Nucleophile (0 - 25 °C) A->C SNAr (Fast, C4) B 7-Bromo-4-chloro- 8-methylquinazoline D Amine Nucleophile (60 - 80 °C) B->D SNAr (Fast, C4) E 4-Amino-2-chloro Intermediate C->E F 4-Amino-7-bromo- 8-methylquinazoline D->F G Second Nucleophile (80 - 100 °C) E->G SNAr (Slow, C2) H 2,4-Disubstituted Quinazoline G->H

Reaction logic demonstrating orthogonal sequential SNAr vs. direct mono-SNAr functionalization.

Comparative Performance Data

The choice of starting material dictates the harshness of the reaction conditions and the ultimate structural diversity of the drug candidate. The table below summarizes their comparative performance.

Property7-Bromo-2,4-dichloro-8-methylquinazoline7-Bromo-4-chloro-8-methylquinazoline
Substitution Pattern 2,4-Dichloro4-Chloro
C4 SNAr Reactivity Extremely High (0–25 °C)High (60–80 °C)
C2 SNAr Reactivity Moderate (Requires 80–120 °C)N/A (Inert C-H bond)
Downstream Diversity 2,4-Disubstituted Quinazolines4-Monosubstituted Quinazolines
Typical C4-Amination Yield 75–85% (Requires strict temp control)85–95% (Robust to heating)
Primary Application Dual-pocket targeting (Hinge + Gatekeeper)Single-pocket targeting (Hinge only)

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. The causality behind each reagent choice is explicitly defined.

Protocol 1: Regioselective C4-Amination of 7-Bromo-2,4-dichloro-8-methylquinazoline

Objective: Synthesize a 4-amino-2-chloro intermediate without triggering over-substitution at the C2 position.

  • Preparation: Dissolve 7-bromo-2,4-dichloro-8-methylquinazoline (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Causality: An aprotic, non-nucleophilic solvent like DCM prevents competitive solvolysis of the highly reactive C4 chloride, which would otherwise form an unwanted quinazolinone byproduct.

  • Temperature Control: Cool the reaction mixture strictly to 0 °C using an ice bath.

  • Reagent Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) followed by the slow, dropwise addition of the primary amine (1.05 eq).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the incoming amine. Dropwise addition at 0 °C ensures the local concentration of the amine remains low, strictly enforcing C4 regioselectivity over C2.

  • Reaction: Stir for 2 hours, allowing the reaction to slowly warm to room temperature (25 °C).

  • Validation Check: Analyze an aliquot via LC-MS. The system is validated if the mass spectrum shows the [M+H]⁺ corresponding to the mono-aminated product with a characteristic chlorine isotope pattern (3:1 ratio of M to M+2). Diagnostic Failure: If a significant di-aminated mass is observed, the temperature was not adequately controlled during addition.

Protocol 2: C4-Amination of 7-Bromo-4-chloro-8-methylquinazoline

Objective: Synthesize a 4-amino quinazoline in maximum yield with minimal purification requirements.

  • Preparation: Dissolve 7-bromo-4-chloro-8-methylquinazoline (1.0 eq) in a polar aprotic solvent like 1,4-dioxane or DMF.

  • Reagent Addition: Add DIPEA (2.0 eq) and the amine nucleophile (1.2 eq).

  • Reaction: Heat the mixture to 60–80 °C for 4-6 hours.

    • Causality: Because the C2 position lacks a leaving group, higher temperatures and a slight excess of nucleophile can be safely employed to drive the SNAr reaction to absolute completion without risking regiochemical mixtures.

  • Validation Check: TLC (Hexanes/EtOAc) should indicate the complete disappearance of the starting material. LC-MS will confirm the [M+H]⁺ of the product without any chlorine isotope pattern, confirming complete conversion and the absence of residual starting material.

Impact on Drug Design and Target Binding

The selection between these two compounds fundamentally alters the trajectory of a drug discovery program.

If the biological target requires a specific interaction with a gatekeeper residue or demands extension into the ribose pocket of a kinase, 7-Bromo-2,4-dichloro-8-methylquinazoline is mandatory. The retained C2-chloride allows for subsequent functionalization (e.g., via a second SNAr with an aniline or a Suzuki coupling) to build complex, dual-pocket binding molecules. This strategy has been successfully employed in the design of highly selective spiroindolinone-based tankyrase inhibitors for colon cancer treatment, where precise functionalization of the quinazoline core was necessary to optimize the pharmacokinetic profile and inhibit Wnt/β-catenin signaling [2].

Conversely, if the target's binding pocket is narrow, or if the primary mechanism relies solely on hinge-binding (via the N1 and N3 nitrogens) and extension into the solvent-exposed region (via the C7-bromo group), 7-Bromo-4-chloro-8-methylquinazoline provides a far more efficient synthetic route. This streamlined approach is highly valuable in the development of RNA-targeting small molecules, such as those designed to target r(CCUG) repeats in Myotonic Dystrophy Type 2, where rapid library generation and high-yielding steps are prioritized to optimize binding affinity to complex RNA structures [1].

References

  • Wagner-Griffin, S., Abe, M., Benhamou, R. I., Angelbello, A. J., Vishnu, K., Chen, J. L., Childs-Disney, J. L., & Disney, M. D. (2021). "A Druglike Small Molecule that Targets r(CCUG) Repeats in Myotonic Dystrophy Type 2 Facilitates Degradation by RNA Quality Control Pathways." Journal of Medicinal Chemistry, 64(12), 8474-8485.[Link]

  • Shirai, F., Mizutani, A., Yashiroda, Y., Tsumura, T., Kano, Y., Muramatsu, Y., Chikada, T., et al. (2020). "Design and Discovery of an Orally Efficacious Spiroindolinone-Based Tankyrase Inhibitor for the Treatment of Colon Cancer." Journal of Medicinal Chemistry, 63(8), 4183-4204.[Link]

Safety & Regulatory Compliance

Safety

7-Bromo-2,4-dichloro-8-methylquinazoline proper disposal procedures

Standard Operating Procedure: Deactivation and Disposal of 7-Bromo-2,4-dichloro-8-methylquinazoline Executive Safety Briefing 7-Bromo-2,4-dichloro-8-methylquinazoline (CAS: 1388056-03-8)[1] is a highly reactive, multi-ha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Deactivation and Disposal of 7-Bromo-2,4-dichloro-8-methylquinazoline

Executive Safety Briefing

7-Bromo-2,4-dichloro-8-methylquinazoline (CAS: 1388056-03-8)[1] is a highly reactive, multi-halogenated electrophile used extensively as a heterocyclic building block in drug discovery. Due to the presence of three halogens (two chlorides, one bromide), it presents significant environmental and operational hazards. Direct disposal of unreacted material into standard waste streams is strictly prohibited. It must be chemically quenched to prevent hazardous pressurization, segregated as halogenated organic waste[2], and subjected to high-temperature thermal destruction[3].

Mechanistic Causality: Why Quenching is Mandatory

In the quinazoline core, the carbon atoms at the 2- and 4-positions are highly electron-deficient. Density Functional Theory (DFT) calculations demonstrate that the C4 position possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to C2, making it exceptionally susceptible to nucleophilic attack[4].

When exposed to ambient moisture or aqueous waste, the C4-chloride (and subsequently the C2-chloride under extended exposure) undergoes rapid nucleophilic aromatic substitution ( SN​Ar )[5]. This hydrolysis reaction is highly exothermic and generates gaseous hydrogen chloride ( HCl )[6]. If unquenched 2,4-dichloroquinazoline derivatives are sealed in a waste carboy, the continuous evolution of HCl gas will rapidly pressurize the container, leading to a catastrophic rupture and the release of toxic, corrosive aerosols.

Operational Protocol: Controlled Quenching

To ensure a self-validating and safe disposal process, the reactive chlorides must be intentionally hydrolyzed under controlled conditions before the waste is bulked[5].

  • Step 1: Solvent Suspension Transfer the unreacted 7-bromo-2,4-dichloro-8-methylquinazoline into a round-bottom flask equipped with a magnetic stir bar. Suspend the solid in a water-miscible, non-nucleophilic solvent (e.g., tetrahydrofuran or acetone) to ensure homogeneous mixing.

  • Step 2: Thermal Control Submerge the flask in an ice-water bath to bring the internal temperature to 0–5 °C. Causality: The SN​Ar reaction at the C4 position is kinetically favored and highly exothermic[5]. Lowering the temperature prevents solvent boil-off and controls the reaction rate.

  • Step 3: Base-Promoted Hydrolysis Dropwise, add a mild aqueous base, such as saturated sodium bicarbonate ( NaHCO3​ ) or 2% sodium hydroxide ( NaOH )[6]. Causality: The aqueous base serves a dual purpose: water acts as the nucleophile to convert the reactive chlorides into stable hydroxyl groups (forming the quinazolinedione derivative), while the base immediately neutralizes the liberated HCl , preventing acidic fuming[5].

  • Step 4: System Validation (Critical Step) Allow the mixture to warm to room temperature and stir for 1–2 hours. Before transferring to a waste container, validate the complete consumption of the starting material using Thin-Layer Chromatography (TLC) or LC-MS[5]. Do not proceed to disposal until the highly reactive starting material is entirely undetectable.

  • Step 5: Phase Separation Extract the quenched aqueous mixture with a halogenated solvent (e.g., dichloromethane) or ethyl acetate. The organic layer now contains the stable, deactivated halogenated byproduct.

Waste Segregation and Logistics

Once deactivated, the organic layer must be handled according to strict environmental regulations for halogenated compounds[2].

  • Classification: The waste must be classified as Halogenated Organic Waste[2].

  • Segregation: Collect the organic extracts in a dedicated, green-labeled carboy specifically designated for halogenated organics[2]. Never mix this stream with inorganic aqueous wastes, acids, or non-halogenated streams, as cross-contamination severely complicates downstream thermal treatment.

  • Documentation: Log the exact mass/volume of the deactivated 7-bromo-8-methylquinazoline derivative and the extraction solvent on the composite waste sheet[2].

Final Disposal: High-Temperature Incineration

The ultimate fate of halogenated organic waste is complete thermal destruction[3]. The robust aromatic ring and the presence of carbon-halogen bonds require specialized incineration parameters to prevent the formation of toxic byproducts like phosgene or dioxins[7].

The waste is transported to a licensed facility where it is processed in a rotary kiln or liquid injection incinerator[3]. To comply with environmental protection rules, the incinerator must operate at a minimum temperature of 1100 °C (2000 °F). Furthermore, because the combustion of brominated and chlorinated compounds generates corrosive HBr and HCl gases, the exhaust must be routed through a high-efficiency caustic scrubber to neutralize the acids before atmospheric release[3].

Quantitative Data Summaries

Table 1: Physicochemical & Hazard Profile

Parameter Detail
Compound Name 7-Bromo-2,4-dichloro-8-methylquinazoline
CAS Number 1388056-03-8[1]
Reactive Sites C4 (Primary), C2 (Secondary)

| Primary Hazards | Corrosive, Water-Reactive, Exothermic HCl evolution | | Waste Classification | Halogenated Organic Waste[2] |

Table 2: Required Incineration Parameters for Halogenated Organics

Parameter Regulatory Standard / Operational Value
Destruction Method Rotary Kiln / Liquid Injection Incineration[3]
Minimum Temperature > 1100 °C (2000 °F)

| Exhaust Treatment | Caustic Wet Scrubbing (Required for HCl / HBr )[3] | | Target Byproduct Prevention | Phosgene ( COCl2​ ), Dioxins[7] |

Process Visualization

G Start 7-Bromo-2,4-dichloro- 8-methylquinazoline (Reactive Waste) Quench Controlled Quenching (Aqueous Base, 0-5°C) Start->Quench Prevent HCl buildup Validate Validation (TLC / LC-MS) Quench->Validate Ensure complete hydrolysis Extract Solvent Extraction (Organic Phase) Validate->Extract Isolate stable byproduct WasteBin Halogenated Organic Waste Carboy Extract->WasteBin Segregate waste Incinerator Rotary Kiln Incineration (>1100°C) + Scrubber WasteBin->Incinerator EPA Compliant Disposal

Workflow for the safe quenching and disposal of reactive halogenated quinazolines.

References

  • Hazardous Waste Segregation Guide , Bucknell University Environmental Health & Safety. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes , US Environmental Protection Agency (EPA). [Link]

  • The Environment (Protection) Rules, 1986 , Haryana State Pollution Control Board.[Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis , Molecules / NIH.[Link]

  • Detoxification of Trichloroethylene in a Low-Pressure Surface Wave Plasma Reactor , Environmental Science & Technology / ACS Publications. [Link]

  • Targeting SARS-CoV-2 Polymerase with New Nucleoside Analogues , MDPI. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.